GPR88 agonist 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H25NO2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-(4-pent-1-ynylphenyl)-N-[(1R)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C22H25NO2/c1-3-4-6-9-18-12-14-20(15-13-18)21(16-24)22(25)23-17(2)19-10-7-5-8-11-19/h5,7-8,10-15,17,21,24H,3-4,16H2,1-2H3,(H,23,25)/t17-,21-/m1/s1 |
InChI Key |
IICWJMCGHMSGMG-DYESRHJHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
GPR88 Agonist 3: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for GPR88 agonists, with a focus on a representative agonist, herein referred to as "Agonist 3," based on currently available preclinical data for similar compounds. GPR88, an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, anxiety, and addiction.[1][2] Understanding the precise mechanism by which agonists modulate GPR88 function is critical for the development of novel therapeutics.
Core Mechanism of Action: Gαi/o Coupling and Downstream Signaling
GPR88 is established to couple to the Gαi/o family of G proteins.[2][3] Upon activation by an agonist, GPR88 facilitates the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits. The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, which in turn leads to a reduction in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
The activation of GPR88 by an agonist is generally considered to have an inhibitory effect on neuronal activity.[2] This is supported by electrophysiological studies in GPR88 knockout mice, which exhibit increased glutamatergic excitation and reduced GABAergic inhibition in striatal medium spiny neurons (MSNs).[1][2]
Interaction with Other GPCRs
A significant aspect of GPR88's mechanism of action is its ability to modulate the signaling of other GPCRs.[4][5] GPR88 has been shown to form heteromers with and inhibit the signaling of several other receptors, including opioid (μ and δ) and dopamine (B1211576) (D2) receptors.[4][5][6] This "buffering" role on the signaling of other GPCRs suggests that GPR88 agonists could have broad modulatory effects on striatal function.[4][5] For instance, activation of GPR88 can dampen the G protein-dependent signaling of co-expressed GPCRs.[4]
Quantitative Data Summary
The following tables summarize the quantitative data for a representative GPR88 agonist based on published findings for similar compounds.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 ([35S]GTPγS Binding) | 940.6 ± 7.12 nM | Mouse Striatal Membranes | [35S]GTPγS Binding | [7] |
| Bmax ([35S]GTPγS Binding) | 361.3 ± 18.0% stimulation over basal | Mouse Striatal Membranes | [35S]GTPγS Binding | [7] |
| Effect on cAMP Accumulation | Inhibition | HEK-293T cells | Forskolin-stimulated cAMP assay | [6] |
Table 2: In Vivo Behavioral Effects
| Behavioral Paradigm | Agonist Effect | Animal Model | Reference |
| Locomotor Activity | Decrease | Mice | [3] |
| Alcohol Consumption | Decrease | Mice | [3] |
| Conditioned Place Preference (Alcohol) | Reduction | Mice | [3] |
| Anxiety-like Behavior | Anxiolytic effects | Mice | [7] |
Signaling Pathway and Experimental Workflow Visualizations
GPR88 Agonist Signaling Pathway
Caption: GPR88 agonist signaling cascade.
Experimental Workflow: [35S]GTPγS Binding Assay
Caption: Workflow for [35S]GTPγS binding assay.
Detailed Experimental Protocols
[35S]GTPγS Binding Assay
This assay measures the functional activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
1. Membrane Preparation:
-
Dissect and homogenize striatal tissue from rodent brains in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
2. Assay Procedure:
-
In a 96-well plate, add the following components in order: assay buffer (containing MgCl2 and NaCl), GDP (to ensure binding is agonist-dependent), various concentrations of "this compound" or vehicle, and the prepared cell membranes.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester) to separate bound from free [35S]GTPγS.
-
Wash the filters rapidly with ice-cold wash buffer.
3. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Bmax values.
cAMP Accumulation Assay
This assay measures the ability of a Gαi/o-coupled receptor agonist to inhibit the production of cAMP.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK-293 or CHO cells) in appropriate media.
-
Co-transfect the cells with an expression vector for human GPR88 and a reporter gene (e.g., luciferase under the control of a cAMP response element). Alternatively, use a commercial cAMP assay kit.
2. Assay Procedure:
-
Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with various concentrations of "this compound" for a short period.
-
Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
3. Data Analysis:
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) or by measuring the reporter gene activity.
-
Plot the cAMP levels as a function of the agonist concentration. A decrease in forskolin-stimulated cAMP levels indicates Gαi/o activation.
-
Calculate the IC50 value for the agonist's inhibition of cAMP production.
In Vivo Locomotor Activity
This experiment assesses the effect of a GPR88 agonist on spontaneous movement in rodents, which is a behavioral output related to striatal function.
1. Animals and Housing:
-
Use adult male mice (e.g., C57BL/6J) housed under standard laboratory conditions (12:12 h light:dark cycle, ad libitum access to food and water).
-
Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
2. Drug Administration:
-
Dissolve "this compound" in a suitable vehicle (e.g., saline with a small amount of DMSO and Tween 80).
-
Administer the agonist or vehicle via intraperitoneal (i.p.) injection at various doses.
3. Behavioral Testing:
-
Immediately after injection, place each mouse individually into an open-field arena.
-
Use an automated activity monitoring system with infrared beams to track the horizontal and vertical movements of the animal for a set duration (e.g., 60 minutes).
4. Data Analysis:
-
Quantify the total distance traveled, horizontal activity, and vertical activity (rearing) in discrete time bins (e.g., 5-minute intervals) and as a total over the entire session.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with time as a repeated measure) to compare the effects of different doses of the agonist to the vehicle control.[3]
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. GPR88 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist - PMC [pmc.ncbi.nlm.nih.gov]
GPR88 Agonist Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a critical brain region for motor control, cognition, and reward. Its strategic localization has implicated it as a promising therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and substance use disorders. GPR88 primarily couples to Gαi/o proteins, and its activation by agonists initiates a cascade of downstream signaling events. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by GPR88 agonists, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways of GPR88 Agonists
Activation of GPR88 by an agonist triggers two primary types of downstream signaling events: a canonical Gαi/o-mediated pathway and a modulatory pathway that influences the signaling of other G protein-coupled receptors (GPCRs).
Canonical Gαi/o-Mediated Inhibition of Adenylyl Cyclase
The most well-characterized signaling pathway for GPR88 involves its coupling to inhibitory G proteins of the Gαi/o family.[1][2] Upon agonist binding, GPR88 facilitates the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits. The activated Gαi/o-GTP subunit then directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[1][2] This results in a decrease in intracellular cAMP levels, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing neuronal excitability.[1][2]
Modulation of Other GPCR Signaling
GPR88 has been shown to physically interact with and modulate the signaling of other GPCRs, particularly those also expressed in the striatum, such as opioid, dopamine (B1211576), and muscarinic receptors.[3][4][5] This modulatory role appears to be a significant aspect of GPR88 function.
Inhibition of G Protein-Dependent Signaling of Other GPCRs: Co-expression of GPR88 with other GPCRs, such as the µ-opioid receptor (MOR), δ-opioid receptor (DOR), and dopamine D2 receptor, can dampen their agonist-induced G protein activation.[3][4] This suggests that GPR88 can act as a brake on the signaling of these receptors, potentially through the formation of hetero-oligomers.[3]
Modulation of β-Arrestin Recruitment: GPR88 expression can also impede the recruitment of β-arrestin to other GPCRs upon their activation.[3][4] This is significant as β-arrestin is involved in receptor desensitization, internalization, and G protein-independent signaling. By altering β-arrestin recruitment, GPR88 can bias the signaling of its partner receptors.[3]
Quantitative Data on GPR88 Agonist Activity
The following tables summarize the in vitro potencies of representative GPR88 agonists.
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| (1R,2R)-2-PCCA | cAMP Functional Assay | HEK293 | 603 | [6] |
| 2-PCCA | cAMP Functional Assay | HEK293 | 116 | [6] |
| RTI-13951-33 | cAMP Functional Assay | - | 25 | [6] |
| RTI-122 | cAMP Functional Assay | - | 11 | [6] |
| Compound | Assay Type | Tissue/Cell | Effect | Reference |
| GPR88 Co-expression | δ-Opioid Receptor Signaling | HEK293FT | Blunts SNC80-induced cAMP inhibition and β-arrestin 2 recruitment. | [1] |
| GPR88 Co-expression | µ-Opioid Receptor Signaling | HEK293FT | Dose-dependent inhibition of DAMGO-activated Gαi/o pathway and β-arrestin 2 recruitment. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments used in the characterization of GPR88 agonists.
cAMP Measurement Assay
This assay is fundamental for determining the functional activity of GPR88 agonists, as the receptor's activation leads to a decrease in intracellular cAMP levels.[7][8]
Principle: The assay measures the intracellular concentration of cAMP in cells expressing GPR88. To quantify the inhibitory effect of a GPR88 agonist, adenylyl cyclase is first stimulated with forskolin (B1673556) to increase basal cAMP levels. The agonist's ability to reduce this stimulated cAMP level is then measured, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence).[7][8]
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293 or CHO cells stably expressing human GPR88 in the appropriate culture medium.
-
Seed the cells into 384-well white assay plates at a density of 5,000-10,000 cells/well and incubate overnight.[7]
-
-
Compound Preparation:
-
Prepare serial dilutions of the GPR88 agonist in an appropriate assay buffer.
-
Prepare a solution of forskolin at a concentration that gives a submaximal stimulation of cAMP production (e.g., EC80).
-
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add the GPR88 agonist dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Add the forskolin solution to all wells (except for negative controls).
-
Incubate for 30 minutes at room temperature.[7]
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF cAMP assay kit) according to the manufacturer's instructions.[7]
-
-
Data Analysis:
-
Plot the data as the percentage of inhibition of the forskolin-stimulated response versus the log concentration of the GPR88 agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and signaling.[7][9]
Principle: Upon agonist binding, GPR88 can induce the recruitment of β-arrestin. This interaction can be detected using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET), where GPR88 is fused to a Renilla luciferase (Rluc) and β-arrestin is fused to a Yellow Fluorescent Protein (YFP). Agonist-induced proximity of the two fusion proteins results in energy transfer and a detectable signal.[7]
Detailed Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with plasmids encoding for GPR88-Rluc and β-arrestin-2-YFP.[7]
-
-
Cell Seeding:
-
24-48 hours post-transfection, seed the cells into 96-well white plates.[7]
-
-
Assay Procedure:
-
Add the Rluc substrate (e.g., coelenterazine (B1669285) h) to the cells.
-
Add serial dilutions of the GPR88 agonist.
-
-
BRET Measurement:
-
Immediately measure the luminescence at two wavelengths (typically ~475 nm for Rluc and ~530 nm for YFP) using a plate reader capable of BRET measurements.[7]
-
-
Data Analysis:
-
Calculate the BRET ratio (YFP emission / Rluc emission).
-
Plot the BRET ratio versus the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC50.
-
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by a GPCR agonist and is a valuable tool for confirming the Gαi/o coupling of GPR88.[10][11][12]
Principle: In the presence of a GPR88 agonist, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation. The amount of bound [³⁵S]GTPγS is proportional to the level of G protein activation.[10][13]
Detailed Protocol:
-
Membrane Preparation:
-
Binding Reaction:
-
Separation:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate membrane-bound from free [³⁵S]GTPγS.[10]
-
Wash the filters with ice-cold buffer.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.[14]
-
-
Data Analysis:
-
Plot the specific [³⁵S]GTPγS binding versus the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine EC50 and Bmax values.
-
Conclusion
GPR88 agonists elicit their effects through a primary Gαi/o-coupled pathway that leads to the inhibition of cAMP production. Additionally, GPR88 plays a significant role in modulating the signaling of other key GPCRs in the striatum. The experimental protocols detailed in this guide provide a robust framework for the characterization of novel GPR88 agonists and for further elucidating the intricate signaling networks governed by this important therapeutic target. A thorough understanding of these downstream signaling pathways is essential for the development of selective and effective GPR88-targeted therapeutics for a variety of neurological and psychiatric disorders.
References
- 1. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 4. iasp-pain.org [iasp-pain.org]
- 5. GPR88 - a putative signaling molecule predominantly expressed in the striatum: Cellular localization and developmental regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
GPR88 Agonist 3: A Technical Overview of Binding Affinity and Selectivity
This in-depth technical guide provides a comprehensive analysis of the binding affinity and selectivity profile of GPR88 Agonist 3, also identified as Compound 20 in the primary literature. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the G protein-coupled receptor 88 (GPR88), a promising therapeutic target for various psychiatric and neurodegenerative disorders.
Introduction to GPR88
G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum of the brain. Its strategic location in a region critical for motor control, cognition, and reward pathways has implicated it in a range of neurological and psychiatric conditions. GPR88 canonically couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The development of potent and selective agonists for GPR88 is a key strategy for elucidating its physiological functions and exploring its therapeutic potential.
Binding Affinity and Functional Potency of this compound
This compound (Compound 20) is a novel synthetic agonist characterized by its ability to modulate the GPR88 signaling pathway. The binding affinity and functional potency of this compound have been determined through in vitro assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Compound Name | Target | Assay Type | Cell Line | EC50 (nM) |
| This compound (Compound 20) | Human GPR88 | cAMP Functional Assay | HEK293 | 204[1][2] |
EC50 (Half-maximal effective concentration) represents the concentration of the agonist that produces 50% of the maximal possible effect.
Selectivity Profile
A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target to minimize off-target effects. While the primary publication on this compound focuses on its on-target activity, a comprehensive selectivity profile against a panel of other receptors, ion channels, and transporters is essential for its validation as a selective pharmacological tool. At present, detailed public information regarding the broad selectivity screening of this compound is limited. For comparison, well-characterized GPR88 agonists like RTI-13951-33 have been shown to have no significant off-target activity at a wide range of molecular targets.
Signaling Pathway and Experimental Workflows
GPR88 Signaling Pathway
GPR88 activation by an agonist initiates a signaling cascade that modulates neuronal excitability. The canonical pathway involves the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.
Experimental Workflow: cAMP Functional Assay
The functional potency of this compound was determined using a cAMP functional assay in a heterologous expression system. This assay measures the ability of the agonist to inhibit the production of cAMP.
Experimental Protocols
The following is a detailed methodology for the key experiment used to characterize this compound.
cAMP Functional Assay
This assay quantifies the ability of a GPR88 agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Principle: GPR88 is a Gαi/o-coupled receptor. Agonist binding to GPR88 activates the Gαi/o subunit, which in turn inhibits the activity of adenylyl cyclase, an enzyme that converts ATP to cAMP. The potency of an agonist is determined by measuring the reduction in cAMP levels in response to increasing concentrations of the compound.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GPR88 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested and seeded into 384-well white assay plates at a density of approximately 5,000 to 10,000 cells per well. The plates are incubated overnight to allow for cell attachment.
-
Compound Preparation: this compound is serially diluted in a suitable assay buffer to create a range of concentrations.
-
Assay Procedure:
-
The culture medium is removed from the cells.
-
Cells are incubated with the various concentrations of this compound for 15-30 minutes at room temperature.
-
A solution of forskolin (an adenylyl cyclase activator) is added to all wells to stimulate cAMP production.
-
The plates are incubated for an additional 30 minutes at room temperature.
-
-
cAMP Detection:
-
The cells are lysed, and the intracellular cAMP levels are measured using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations.
-
The results are expressed as a percentage of the forskolin-stimulated response.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the agonist concentration.
-
The EC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound (Compound 20) is a novel agonist of the GPR88 receptor with a reported EC50 of 204 nM in a cAMP functional assay[1][2]. This compound serves as a valuable tool for the ongoing investigation of GPR88 pharmacology and its role in the central nervous system. Further studies to establish a comprehensive selectivity profile are warranted to fully validate its use as a specific chemical probe for in vitro and in vivo studies. The experimental protocols and workflows detailed in this guide provide a framework for the continued characterization of this and other novel GPR88 modulators.
References
- 1. Design, Synthesis, and Structure-Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of GPR88 Agonist RTI-13951-33: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of RTI-13951-33, a potent and selective agonist for the G-protein coupled receptor 88 (GPR88). This document details the experimental methodologies for key assays, presents quantitative data in a structured format, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of RTI-13951-33 at the GPR88 receptor. These values have been compiled from multiple studies to provide a comparative overview of its potency and binding affinity.
| Functional Potency (EC₅₀) | |||
| Assay Type | Cell Line/System | EC₅₀ (nM) | Reference |
| cAMP Functional Assay | Not Specified | 25 | [1][2] |
| cAMP Functional Assay | Not Specified | 45 | [3][4] |
| [³⁵S]GTPγS Binding Assay | Mouse Striatal Membranes | 535 | [3] |
| Binding Affinity (Kd / Ki) | |||
| Assay Type | System | Value (nM) | Reference |
| Saturation Radioligand Binding ([³H]RTI-33) | PPLS-HA-hGPR88-CHO Cell Membranes | Kd = 85 | [3] |
| Competition Binding vs. [³H]RTI-33 | PPLS-HA-hGPR88-CHO Cell Membranes | Ki = 224 |
GPR88 Signaling Pathway and Agonist Action
GPR88 is a Gαi/o-coupled receptor predominantly expressed in the striatum. Its activation by an agonist like RTI-13951-33 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This primary signaling mechanism is a key focus of in vitro characterization. Furthermore, GPR88 activation can influence other signaling events, such as G-protein activation and potentially β-arrestin recruitment.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize GPR88 agonists are provided below.
cAMP Functional Assay (LANCE TR-FRET)
This assay quantifies the inhibition of forskolin-stimulated cAMP production following GPR88 activation.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay. It's a competitive assay where free cAMP produced by the cells competes with a europium-labeled cAMP tracer for binding to a ULight-labeled anti-cAMP antibody. When the tracer binds the antibody, FRET occurs. An increase in cellular cAMP disrupts this binding, leading to a decrease in the FRET signal.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR88 (CHO-hGPR88) in appropriate growth medium.
-
Cell Seeding: Seed the CHO-hGPR88 cells into 384-well white assay plates at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of RTI-13951-33 in a suitable assay buffer.
-
Agonist Treatment: Add the diluted RTI-13951-33 to the cell plates and incubate for a specified period.
-
Forskolin Stimulation: To stimulate adenylyl cyclase and induce a measurable level of cAMP, add a fixed concentration of forskolin to all wells (except for negative controls) and incubate for 30 minutes.[4]
-
Detection: Add the LANCE Ultra cAMP detection reagents, which include the Eu-cAMP tracer and the ULight-labeled anti-cAMP antibody, to lyse the cells and initiate the competitive binding reaction.[5]
-
Incubation: Incubate the plates at room temperature for at least one hour to allow the assay to reach equilibrium.[5]
-
Signal Measurement: Read the TR-FRET signal on a plate reader capable of measuring time-resolved fluorescence, with excitation typically around 320-340 nm and emission at 665 nm.[5]
-
Data Analysis: The percent inhibition of the forskolin-induced cAMP signal is plotted against the logarithm of the RTI-13951-33 concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.[4]
[³⁵S]GTPγS Binding Assay
This functional assay measures the agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is a direct consequence of GPCR activation.
Principle: Upon agonist binding to a GPCR, the associated G-protein exchanges GDP for GTP. This assay uses the radiolabeled, non-hydrolyzable GTP analog [³⁵S]GTPγS. The amount of radioactivity incorporated into the cell membranes is proportional to the extent of G-protein activation.
Experimental Workflow:
Detailed Protocol:
-
Membrane Preparation: Prepare crude cell membranes from cells overexpressing GPR88 or from tissues with high GPR88 expression, such as the mouse striatum.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a serial dilution of RTI-13951-33, a fixed concentration of GDP, and the assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction and incubate at 30°C with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber (GF/C) filter plates using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound [³⁵S]GTPγS.
-
Scintillation Counting: Dry the filter plates, add a scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from total binding. Plot the specific binding against the agonist concentration to generate a dose-response curve and calculate the EC₅₀ and Emax values.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a compound for the GPR88 receptor.
Principle: A radiolabeled ligand with known affinity for the receptor is used to label the receptor population. In a competition binding assay, a non-radiolabeled compound (e.g., RTI-13951-33) competes with the radioligand for binding to the receptor. The ability of the test compound to displace the radioligand is a measure of its binding affinity.
Experimental Workflow:
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing GPR88 (e.g., PPLS-HA-hGPR88-CHO).[3]
-
Assay Setup: In a 96-well plate, incubate the membranes with a fixed concentration of a suitable GPR88 radioligand (e.g., [³H]RTI-33) and a serial dilution of unlabeled RTI-13951-33.[3]
-
Incubation: Allow the binding to reach equilibrium by incubating the plates for a defined period at a specific temperature.
-
Filtration: Separate the bound and free radioligand by rapid filtration through filter plates.[6]
-
Washing: Wash the filters with ice-cold wash buffer to minimize non-specific binding.[6]
-
Radioactivity Measurement: After drying the filters, measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the unlabeled competitor (RTI-13951-33). Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin to the activated GPR88 receptor, which is a key event in GPCR desensitization and can also initiate G-protein-independent signaling.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to monitor the interaction between GPR88 and β-arrestin in live cells. GPR88 is fused to a BRET donor (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a BRET acceptor (e.g., a variant of green fluorescent protein, GFP). Upon agonist-induced interaction of the two proteins, the donor and acceptor are brought into close proximity, allowing for energy transfer and the emission of light by the acceptor.
References
- 1. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 2. RTI-13951-33 | GPR88 agonist | Probechem Biochemicals [probechem.com]
- 3. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. giffordbioscience.com [giffordbioscience.com]
GPR88 Agonist 3: A Technical Guide to its Anticipated Effects on Striatal Neuron Activity
Disclaimer: As of late 2025, publicly available scientific literature lacks specific quantitative data and detailed experimental results for a compound explicitly named "GPR88 agonist 3". This guide synthesizes the current understanding of GPR88 function, primarily derived from studies on GPR88 knockout mice and other surrogate agonists, to project the likely effects of a GPR88 agonist on striatal neuron activity. The EC50 value of 204 nM for a compound referred to as "this compound (compound 20)" is noted, indicating its potency.[1] This document is intended to provide a foundational framework for researchers and drug development professionals.
Introduction
The G protein-coupled receptor 88 (GPR88) is an orphan receptor highly and almost exclusively expressed in the striatum, a critical brain region for motor control, reward, and cognition.[2][3][4] Its expression is concentrated in both direct and indirect pathway medium spiny neurons (MSNs), positioning it as a key modulator of striatal output.[2][3][4][5] GPR88 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][4][6] This inherent inhibitory nature of GPR88 signaling has profound implications for neuronal excitability and neurotransmission. This guide will explore the anticipated effects of this compound on striatal neuron activity, drawing upon the wealth of knowledge from genetic and pharmacological studies of GPR88.
Quantitative Effects of GPR88 Modulation on Striatal Function
The following tables summarize key quantitative findings from studies on GPR88 knockout mice and the application of GPR88 agonists. These data provide a basis for predicting the impact of this compound.
Table 1: Effects of GPR88 Knockout on Striatal Neuron Activity and Behavior
| Parameter | Observation in Gpr88 Knockout Mice | Implication for this compound Effect | Reference |
| MSN Firing Rate | Increased | Decrease | [7] |
| Sensitivity to Cortical Stimulation | Increased | Decrease | [7] |
| Locomotor Activity | Increased (hyperactivity) | Decrease | [7][8] |
| Response to Dopamine (B1211576) Agonists | Hypersensitivity | Attenuation | [9] |
| Morphine-induced Locomotor Sensitization | Facilitated | Attenuation | [8] |
Table 2: In Vitro Efficacy of Known GPR88 Agonists
| Compound | Assay | Efficacy (EC50) | Reference |
| This compound (compound 20) | Not specified | 204 nM | [1] |
| RTI-13951-33 | cAMP functional assay | 25 nM | [1][10] |
| 2-PCCA | cAMP production in HEK293 cells | 116 nM | [1] |
| (1R,2R)-2-PCCA hydrochloride | Cell-free assay / Cell assay | 3 nM / 603 nM | [1] |
GPR88 Signaling Pathway
Activation of GPR88 by an agonist like this compound is expected to initiate a Gαi/o-mediated signaling cascade, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. This primary signaling pathway has several downstream consequences, including the modulation of other G protein-coupled receptor (GPCR) signaling and neuronal excitability. GPR88 has been shown to physically interact with and inhibit the signaling of other striatal GPCRs, such as opioid and dopamine receptors.[8][11]
This compound Signaling Pathway
Experimental Protocols
Detailed methodologies are crucial for investigating the effects of this compound. Below are summaries of key experimental protocols.
In Vitro cAMP Accumulation Assay
Objective: To determine the potency and efficacy of this compound in inhibiting adenylyl cyclase.
Methodology:
-
Cell Culture: Use Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing human GPR88.[6]
-
Assay Procedure:
-
cAMP Measurement: Measure intracellular cAMP levels using commercially available kits, such as HTRF, FRET, or ELISA-based assays.[2][6]
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the IC50 value.[6]
cAMP Accumulation Assay Workflow
Ex Vivo Electrophysiology in Striatal Slices
Objective: To measure the direct effects of this compound on the electrophysiological properties of MSNs.
Methodology:
-
Animal Model: Use adult male mice or rats.
-
Slice Preparation: Prepare acute coronal brain slices containing the striatum.
-
Recording: Perform whole-cell patch-clamp recordings from visually identified MSNs.
-
Drug Application: Bath-apply this compound at various concentrations.
-
Parameters Measured: Record changes in resting membrane potential, input resistance, firing frequency in response to current injections, and spontaneous/evoked postsynaptic currents.
-
Data Analysis: Compare electrophysiological parameters before and after drug application.
In Vivo Electrophysiology
Objective: To assess the impact of this compound on the firing rate of striatal neurons in awake, behaving animals.
Methodology:
-
Animal Model: Use adult male mice or rats.
-
Surgical Implantation: Surgically implant a microdrive array with single-unit recording electrodes targeting the dorsal striatum.[2]
-
Recording: Record the spontaneous and task-evoked firing of individual striatal neurons.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or directly into the striatum.
-
Data Analysis: Analyze changes in neuronal firing patterns and rates following drug administration.
Behavioral Assays
Objective: To evaluate the functional consequences of GPR88 activation by agonist 3 on striatum-dependent behaviors.
Methodology:
-
Locomotor Activity:
-
Motor Coordination and Learning:
-
Apparatus: Rotarod.
-
Procedure: Train animals on the rotarod and then test the effect of this compound on their performance (latency to fall).
-
-
Reward-based Learning:
Logical Flow of this compound Action
Conclusion
This compound, by activating its target receptor, is anticipated to exert a powerful inhibitory influence on striatal neuron activity. This is predicted to manifest as a reduction in MSN firing rates, a dampening of responses to excitatory inputs, and significant modulation of striatum-dependent behaviors. The development of potent and selective GPR88 agonists like this compound holds considerable promise for the treatment of neuropsychiatric and neurodegenerative disorders characterized by striatal dysfunction. The experimental frameworks outlined in this guide provide a robust starting point for the detailed characterization of this and other novel GPR88-targeting compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. GPR88 - a putative signaling molecule predominantly expressed in the striatum: Cellular localization and developmental regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jneurosci.org [jneurosci.org]
- 8. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knock-Down of GPR88 in the Dorsal Striatum Alters the Response of Medium Spiny Neurons to the Loss of Dopamine Input and L-3-4-Dyhydroxyphenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 12. Striatal GPR88 Modulates Foraging Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GPR88 Agonists in Modulating Dopamine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a critical brain region for motor control, reward, and cognition, all of which are heavily influenced by dopamine (B1211576) signaling. Its co-localization with dopamine D1 and D2 receptors on medium spiny neurons has positioned GPR88 as a promising therapeutic target for neuropsychiatric and neurodegenerative disorders. This technical guide provides an in-depth overview of the current understanding of the role of GPR88 agonists in modulating dopamine release. While direct quantitative data for a specific agonist, referred to as "GPR88 agonist 3," on dopamine release is not publicly available, this paper will synthesize existing data on other GPR88 agonists, detail relevant experimental protocols, and present the theoretical framework for its potential mechanism of action.
Introduction to GPR88 and its Role in the Dopaminergic System
GPR88, also known as striatum-specific G protein-coupled receptor, is highly expressed in the GABAergic medium spiny neurons (MSNs) of the striatum, the primary input nucleus of the basal ganglia. These neurons are the principal targets of dopaminergic innervation from the substantia nigra pars compacta and the ventral tegmental area. GPR88 is found on both direct pathway (D1 receptor-expressing) and indirect pathway (D2 receptor-expressing) MSNs, suggesting a pivotal role in modulating the output of the striatum and, consequently, dopamine-dependent behaviors.
Studies utilizing GPR88 knockout mice have provided significant insights into its function. These animals exhibit a range of behavioral abnormalities, including hyperactivity, altered responses to psychostimulants, and deficits in motor learning, all of which are linked to dysregulated dopamine signaling[1][2][3]. Specifically, the absence of GPR88 leads to an enhanced locomotor response to dopamine agonists, suggesting that GPR88 normally exerts an inhibitory or modulatory influence on the dopamine system[1][4].
GPR88 is known to couple to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism through which GPR88 can influence neuronal excitability and neurotransmitter release.
GPR88 Agonists: Quantitative Data
Several synthetic agonists for GPR88 have been developed and characterized. While direct evidence of "this compound" (also referred to as compound 20) modulating dopamine release is lacking in the current literature, its potency in functional assays has been determined. This section summarizes the available quantitative data for various GPR88 agonists to provide a comparative context.
| Compound Name | Agonist/Antagonist | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound (compound 20) | Agonist | cAMP Assay | - | 204 | [5] |
| RTI-13951-33 | Agonist | cAMP Functional Assay | - | 25 | [6] |
| RTI-122 | Agonist | TR-FRET cAMP Assay | CHO cells | 11 | [7] |
| 2-PCCA | Agonist | cAMP Assay (LANCE) | CHO cells expressing PPLS-HA-GPR88 | 116 (racemate), 56 ((1R,2R)-isomer) | |
| BI-9508 | Agonist | Gi1 BRET assay | hGPR88 over-expressing HEK293 cells | 47 |
Signaling Pathways and Postulated Mechanism of Dopamine Modulation
The activation of GPR88 by an agonist like "this compound" is expected to initiate a Gi/o-mediated signaling cascade, leading to a reduction in cAMP. This can modulate dopamine release through several potential mechanisms:
-
Direct Modulation of MSN Excitability: By reducing cAMP levels, GPR88 activation can lead to the dephosphorylation of key signaling proteins such as DARPP-32, ultimately reducing the excitability of MSNs. This could indirectly influence the local circuitry and feedback loops that regulate dopamine release.
-
Heteromerization with Dopamine Receptors: GPR88 has been shown to form heteromers with other GPCRs, including the dopamine D2 receptor[3]. This interaction can lead to a dampening of the signaling of the partner receptor. Therefore, a GPR88 agonist could allosterically modulate D2 receptor function, potentially altering its affinity for dopamine or its downstream signaling, which includes the regulation of dopamine release via presynaptic D2 autoreceptors.
-
Presynaptic Inhibition: Although GPR88 is primarily expressed postsynaptically on MSNs, the possibility of presynaptic GPR88 expression on dopaminergic terminals cannot be entirely ruled out without further investigation. If present, agonist activation of presynaptic GPR88 could directly inhibit dopamine release.
Below are diagrams illustrating the key signaling pathways.
GPR88 Agonist Signaling Pathway
Hypothesized Modulation of Dopamine Release
Experimental Protocols
In Vitro cAMP Functional Assay
This assay is used to determine the potency of a GPR88 agonist by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing the receptor.
Materials:
-
HEK293 or CHO cells stably expressing human GPR88.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS and selection antibiotic).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
This compound.
-
cAMP detection kit (e.g., HTRF, LANCE, or GloSensor).
-
384-well white assay plates.
Procedure:
-
Cell Seeding: Seed GPR88-expressing cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay: a. Remove the culture medium from the cells and replace it with assay buffer. b. Add the serially diluted this compound to the wells. c. Add a fixed concentration of forskolin (typically the EC80) to all wells except the negative control. d. Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Detection: Lyse the cells (if required by the kit) and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
cAMP Functional Assay Workflow
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the in vivo sampling of extracellular dopamine from the striatum of awake, freely moving animals to assess the effect of a GPR88 agonist on dopamine release.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2 mm active membrane).
-
Guide cannula.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ECD).
Procedure:
-
Surgical Implantation: a. Anesthetize the animal and place it in the stereotaxic apparatus. b. Implant a guide cannula targeting the striatum (coordinates determined from a stereotaxic atlas). c. Secure the cannula with dental cement and allow the animal to recover for several days.
-
Microdialysis Experiment: a. On the day of the experiment, insert the microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). c. Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine levels. d. Collect baseline dialysate samples (e.g., every 20 minutes). e. Administer this compound (e.g., via intraperitoneal injection or through reverse dialysis). f. Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: a. Analyze the dopamine concentration in the collected dialysate samples using HPLC-ECD.
-
Data Analysis: a. Express the dopamine concentrations as a percentage of the baseline levels. b. Compare the dopamine levels between the vehicle-treated and agonist-treated groups to determine the effect of the GPR88 agonist on dopamine release.
-
Histological Verification: At the end of the experiment, perfuse the animal and section the brain to verify the correct placement of the microdialysis probe.
In Vivo Microdialysis Workflow
Conclusion and Future Directions
GPR88 represents a compelling target for modulating the dopamine system. The available evidence from knockout studies and experiments with synthetic agonists strongly suggests that GPR88 activation can dampen striatal output and influence dopamine-related behaviors. While direct experimental data on the effect of "this compound" on dopamine release is currently unavailable, its demonstrated potency in cAMP assays indicates that it is a valuable tool for further investigation.
Future research should focus on elucidating the precise mechanisms by which GPR88 agonists modulate dopamine release. In vivo microdialysis and electrophysiology studies using "this compound" are critical next steps to directly measure its impact on dopamine neuron activity and terminal release. Furthermore, exploring the role of GPR88-D2 receptor heteromers in mediating these effects will provide a more complete understanding of this promising therapeutic target. Such studies will be instrumental in advancing the development of novel treatments for a range of debilitating neurological and psychiatric disorders.
References
- 1. GPR88 in A2Areceptor-expressing neurons modulates locomotor response to dopamine agonists but not sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 4. GPR88 in A2A receptor-expressing neurons modulates locomotor response to dopamine agonists but not sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gpr88 Deletion Impacts Motivational Control Without Overt Disruptions to Striatal Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RTI-122 as a potent GPR88 agonist for CNS-related disorders | BioWorld [bioworld.com]
GPR88 Agonist 3: A Technical Guide to Pharmacokinetics and Brain Penetrance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum, has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, including schizophrenia, Parkinson's disease, and substance use disorders.[1] The development of potent and selective GPR88 agonists is a key step towards validating this target and advancing novel therapeutics. This technical guide provides an in-depth overview of the pharmacokinetic properties and brain penetrance of GPR88 agonists, with a focus on the available data for compounds in this class. While specific pharmacokinetic data for a compound designated "GPR88 agonist 3" is limited in publicly available literature, this guide will utilize data from other well-characterized GPR88 agonists, such as RTI-13951-33 and GPR88 agonist 2, to provide a comprehensive understanding of the key parameters and experimental methodologies relevant to the development of brain-penetrant GPR88-targeted therapeutics.
GPR88 Signaling Pathway
Activation of GPR88 by an agonist initiates a signaling cascade that modulates neuronal excitability. GPR88 couples to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase.[2][3] This inhibition results in a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger involved in numerous cellular processes.[2][4] The reduction in cAMP signaling is thought to be the primary mechanism by which GPR88 exerts its effects on neuronal function.[3]
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of a GPR88 Agonist in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo administration of a representative G-protein coupled receptor 88 (GPR88) agonist in mice. The following sections outline the GPR88 signaling pathway, a detailed experimental protocol for intraperitoneal administration, and a summary of expected quantitative outcomes based on preclinical studies with known GPR88 agonists such as RTI-13951-33 and RTI-122.
GPR88 Signaling Pathway
GPR88 is an orphan G-protein coupled receptor (GPCR) predominantly expressed in the striatum of the brain. It is known to couple to Gαi/o proteins. Upon agonist binding, GPR88 activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Experimental Protocols
This protocol details the intraperitoneal (IP) administration of a GPR88 agonist to mice for behavioral analysis. This method is based on protocols for similar compounds like RTI-13951-33.
Materials:
-
GPR88 Agonist (e.g., "GPR88 Agonist 3")
-
Vehicle solution (e.g., sterile 0.9% saline, or a solution of 10% DMSO and 90% saline)
-
Male C57BL/6J mice (8-12 weeks old)
-
Sterile 1 mL syringes with 27-gauge needles
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Acclimation:
-
House mice in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week prior to the experiment to allow for acclimation.
-
-
Drug Preparation:
-
On the day of the experiment, prepare the GPR88 agonist solution in the chosen vehicle at the desired concentration.
-
For compounds with low aqueous solubility, a vehicle containing a solubilizing agent like DMSO may be necessary. A common formulation is 10% DMSO in sterile saline.
-
Ensure the agonist is fully dissolved. Gentle warming or sonication may be applied if necessary, followed by cooling to room temperature before injection.
-
Prepare a vehicle-only solution to be used as a control.
-
-
Dose Calculation:
-
Weigh each mouse accurately on the day of the experiment.
-
Calculate the injection volume for each mouse based on its body weight and the desired dose (in mg/kg). The injection volume should typically be around 10 mL/kg.
-
Formula: Injection Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL)
-
-
-
Intraperitoneal (IP) Injection:
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly downwards to allow the abdominal organs to shift away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle, being careful to avoid the midline and internal organs.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Inject the calculated volume of the GPR88 agonist solution or vehicle.
-
Withdraw the needle and return the mouse to its home cage or the behavioral testing apparatus.
-
-
Behavioral Assessment:
-
Behavioral testing should commence after a predetermined time following the injection, allowing for drug absorption and distribution. For many centrally acting compounds, a 30-minute pre-treatment time is common.[1]
-
Monitor locomotor activity or perform other relevant behavioral paradigms (e.g., alcohol consumption test).
-
Data Presentation
The following tables summarize quantitative data from preclinical studies of GPR88 agonists in mice. These can be used as a reference for expected outcomes when administering a novel GPR88 agonist.
Table 1: Effect of GPR88 Agonists on Locomotor Activity in Mice
| GPR88 Agonist | Dose (mg/kg, IP) | Mouse Strain | Effect on Locomotor Activity | Reference |
| RTI-13951-33 | 30 | C57BL/6J | Significant reduction | [1] |
| RTI-13951-33 | 60 | C57BL/6J | Significant reduction | [1] |
| RTI-122 | 10 | C57BL/6J | Transient reduction | [2] |
| RTI-122 | 20 | C57BL/6J | Significant reduction | [2] |
Table 2: Effect of GPR88 Agonists on Alcohol Consumption in Mice
| GPR88 Agonist | Dose (mg/kg, IP) | Mouse Strain | Behavioral Paradigm | Effect on Alcohol Consumption | Reference |
| RTI-13951-33 | 30 | C57BL/6J | Intermittent-access two-bottle choice | Significant reduction | [1] |
| RTI-13951-33 | 30 | C57BL/6J | Drinking-in-the-dark | Significant reduction | [1] |
| RTI-122 | 10 | C57BL/6J | Two-bottle choice | Significant reduction | [2][3] |
| RTI-122 | 20 | C57BL/6J | Two-bottle choice | Significant reduction | [2] |
Table 3: Pharmacokinetic Parameters of GPR88 Agonists in Mice
| GPR88 Agonist | Dose (mg/kg, IP) | Half-life (plasma) | Brain/Plasma Ratio (30 min) | Reference |
| RTI-13951-33 | 10 | 0.7 h | 0.4 | [4] |
| RTI-122 | Not Specified | 5.8 h | >1 | [5] |
Logical Relationships in Troubleshooting
Unexpected results can occur during in vivo experiments. The following diagram illustrates a logical approach to troubleshooting common issues.
References
- 1. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR88 Agonist in cAMP Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a key region of the brain involved in motor control, cognition, and reward.[1] Its association with various neuropsychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction, has made it a promising therapeutic target.[1][2] GPR88 primarily couples to the Gαi/o family of G proteins.[3][4] Activation of GPR88 by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4] This modulation of cAMP signaling is a critical functional readout for identifying and characterizing GPR88 agonists.
These application notes provide detailed protocols for utilizing GPR88 agonists in cAMP functional assays. The information is intended to guide researchers in the setup, execution, and data analysis of these experiments. For the purpose of this document, "agonist 3" will be considered a representative GPR88 agonist, and data for well-characterized agonists such as RTI-13951-33 will be used for illustration.
GPR88 Signaling Pathway
Activation of GPR88 by an agonist triggers a signaling cascade that inhibits the production of cAMP. The agonist binds to the GPR88 receptor, causing a conformational change that activates the associated Gαi/o protein. The activated Gα subunit then inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. This leads to a reduction in intracellular cAMP levels.
Quantitative Data Summary
The potency of GPR88 agonists is typically determined by their half-maximal effective concentration (EC50) in cAMP functional assays. The following table summarizes the EC50 values for several known GPR88 agonists.
| Compound | Cell Line | Assay Type | EC50 (nM) |
| RTI-13951-33 | CHO (human GPR88) | LANCE cAMP | 25 |
| 2-PCCA | HEK293 (human GPR88) | HTRF cAMP | 3.1 |
| (1R,2R)-2-PCCA | CHO (human GPR88) | LANCE cAMP | 56 |
| (1R,2R)-2-PCCA | HEK293 (human GPR88) | GloSensor cAMP | 603 |
Experimental Protocols
Principle of the Gαi-Coupled cAMP Assay
Since GPR88 is a Gαi-coupled receptor, its activation leads to a decrease in cAMP levels. To measure this inhibitory effect, intracellular cAMP levels are first stimulated using forskolin (B1673556), a direct activator of adenylyl cyclase. A GPR88 agonist will then cause a dose-dependent decrease in this forskolin-stimulated cAMP production.
General Materials
-
Cell Line: HEK293 or CHO cells stably expressing human GPR88.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and a selection agent (if applicable).
-
Assay Buffer: HBSS or PBS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase (PDE) inhibitor such as 0.5 mM IBMX.
-
GPR88 Agonist: e.g., RTI-13951-33.
-
Forskolin.
-
cAMP Detection Kit: e.g., HTRF cAMP kit (Cisbio), LANCE Ultra cAMP kit (PerkinElmer), or cAMP-Glo Assay (Promega).
-
Assay Plates: White, opaque, 384-well or 96-well plates.
-
Plate Reader: Compatible with the chosen detection technology (e.g., HTRF-certified reader).
Protocol 1: GPR88 Agonist Dose-Response using HTRF
This protocol describes the determination of the EC50 value for a GPR88 agonist in a 384-well format.
1. Cell Preparation: a. Culture GPR88-expressing cells to 80-90% confluency. b. Harvest cells using a non-enzymatic dissociation solution. c. Resuspend cells in assay buffer at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
2. Compound Preparation: a. Prepare a stock solution of the GPR88 agonist in DMSO. b. Perform a serial dilution of the agonist in assay buffer to achieve a range of concentrations (e.g., 10-point, 3-fold dilution). c. Prepare a forskolin solution in assay buffer at a concentration that yields approximately 80% of its maximal cAMP stimulation (EC80), to be determined empirically (e.g., 1-10 µM).
3. Assay Procedure: a. Add 5 µL of the GPR88 agonist dilutions to the wells of the assay plate. b. Add 5 µL of a mixture of cells and forskolin to each well. c. Incubate the plate at room temperature for 30-60 minutes. d. Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-Cryptate) according to the manufacturer's protocol (typically 5 µL of each). e. Incubate for 60 minutes at room temperature, protected from light.
4. Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible plate reader (emission at 665 nm and 620 nm). b. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. c. The signal is inversely proportional to the intracellular cAMP concentration. d. Plot the HTRF ratio against the logarithm of the agonist concentration. e. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The measurement of intracellular cAMP levels is a robust and reliable method for characterizing the activity of GPR88 agonists. The protocols outlined in these application notes provide a framework for conducting these assays in a high-throughput format. By carefully optimizing assay conditions, researchers can obtain high-quality, reproducible data to advance the understanding of GPR88 pharmacology and its potential as a therapeutic target.
References
Application Notes and Protocols for Behavioral Studies of GPR88 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of behavioral studies for evaluating GPR88 agonists. The protocols outlined below are designed to assess the physiological and behavioral effects of GPR88 activation in preclinical rodent models, focusing on key domains relevant to the receptor's function in the central nervous system.
Introduction to GPR88
The G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a critical brain region for motor control, reward, and cognition.[1][2] Its strategic localization has implicated GPR88 as a promising therapeutic target for a range of neuropsychiatric and neurodegenerative disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[3][4] GPR88 couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3][5] Preclinical studies using GPR88 knockout mice have revealed a complex phenotype characterized by hyperactivity, motor coordination deficits, and altered reward-driven behaviors, underscoring the receptor's importance in regulating striatal function.[6][7][8] The development of selective GPR88 agonists, such as RTI-13951-33 and 2-PCCA, has provided invaluable tools to probe the therapeutic potential of targeting this receptor.[4][9]
GPR88 Signaling Pathway
Activation of GPR88 by an agonist initiates a signaling cascade that modulates neuronal excitability. The receptor's coupling to Gαi/o proteins is a key mechanism in this process.
Experimental Design and Considerations
A robust experimental design is crucial for obtaining reliable and interpretable data. The following considerations should be addressed when planning behavioral studies with GPR88 agonists.
Test Compounds and Vehicle
-
Agonists: RTI-13951-33 and 2-PCCA are commonly used GPR88 agonists.[5]
-
Vehicle: The choice of vehicle depends on the solubility of the agonist. Saline is a common vehicle for water-soluble compounds. For compounds with limited aqueous solubility, a mixture of saline, DMSO, and Tween 80 may be required. It is critical to test the vehicle alone as a control group to ensure it does not produce any behavioral effects.
Animals
-
Species and Strain: Mice (e.g., C57BL/6J) are frequently used in GPR88 research.[1]
-
Control Groups:
-
Vehicle Control: Receives the same volume and route of administration of the vehicle solution as the treatment groups.
-
Wild-Type vs. GPR88 Knockout (KO): To confirm that the observed effects are mediated by GPR88, studies should include GPR88 KO mice. The agonist is expected to have no effect in these animals.[1]
-
Administration Route and Dosage
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration of GPR88 agonists.[9]
-
Dosage Selection: Dose-response studies are essential to identify the optimal dose that produces the desired effect without causing overt motor impairment or other side effects. Published effective doses for RTI-13951-33 in mice range from 10 to 60 mg/kg, i.p., while doses for 2-PCCA in rats range from 0.1 to 3.2 mg/kg, i.p.[1][5][9]
Behavioral Assays
The following are detailed protocols for three key behavioral assays to assess the effects of GPR88 agonists on locomotor activity, reward processing, and sensorimotor gating.
Locomotor Activity Test
This test assesses spontaneous motor activity and is crucial for evaluating the potential sedative or hyperactive effects of a GPR88 agonist.
Experimental Workflow
Protocol
-
Acclimation: Habituate mice to the testing room for at least 30-60 minutes before the experiment.
-
Apparatus: Use a standard open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or an overhead video tracking system.
-
Drug Administration: Administer the GPR88 agonist or vehicle via i.p. injection. The pre-treatment time will depend on the pharmacokinetics of the compound but is typically 30 minutes.[1]
-
Test Procedure:
-
Gently place the mouse in the center of the open-field arena.
-
Record locomotor activity for a period of 60-90 minutes.
-
-
Data Analysis:
-
Quantify parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Analyze the data using an appropriate statistical test, such as a one-way or two-way ANOVA, followed by post-hoc tests to compare treatment groups.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Rearing Frequency | Time in Center (s) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| GPR88 Agonist | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| GPR88 Agonist | 30 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| GPR88 Agonist (in KO) | 30 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conditioned Place Preference (CPP)
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug.
Experimental Workflow
Protocol
-
Apparatus: A two- or three-compartment CPP apparatus with distinct visual and tactile cues in each compartment.
-
Pre-Conditioning (Day 1):
-
Place the mouse in the central compartment (if applicable) and allow it to freely explore the entire apparatus for 15-20 minutes.
-
Record the time spent in each compartment to establish baseline preference. A biased design may be used where the drug is paired with the initially non-preferred side.
-
-
Conditioning (Days 2-7):
-
On drug conditioning days, administer the GPR88 agonist (i.p.) and immediately confine the mouse to one of the conditioning compartments for 30 minutes.
-
On vehicle conditioning days, administer the vehicle and confine the mouse to the other compartment for 30 minutes.
-
Alternate between drug and vehicle conditioning sessions over 6-8 days.
-
-
Test (Day 8):
-
In a drug-free state, place the mouse back in the apparatus and allow it to freely explore all compartments for 15-20 minutes.
-
Record the time spent in each compartment.
-
-
Data Analysis:
-
Calculate a CPP score as the difference in time spent in the drug-paired compartment during the test phase versus the pre-conditioning phase.
-
Use a paired t-test to compare time spent in the drug- vs. vehicle-paired compartments or an ANOVA to compare CPP scores between different treatment groups.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Time in Drug-Paired Side (Pre-Test) (s) | Time in Drug-Paired Side (Post-Test) (s) | CPP Score (s) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| GPR88 Agonist | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| GPR88 Agonist | 30 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Cocaine) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in some psychiatric disorders like schizophrenia.
Experimental Workflow
Protocol
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.
-
Acclimation and Drug Administration:
-
Habituate the mice to the testing room.
-
Administer the GPR88 agonist or vehicle i.p. with an appropriate pre-treatment time (e.g., 30 minutes).
-
-
Test Procedure:
-
Place the mouse in the startle chamber and allow a 5-10 minute habituation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 74, 82, 90 dB, 20 ms duration).
-
Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis:
-
The startle amplitude is recorded for each trial.
-
The percentage of PPI is calculated for each prepulse intensity using the formula: %PPI = 100 - [ (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial) ] x 100
-
Data are typically analyzed using a repeated-measures ANOVA with prepulse intensity as the within-subjects factor and drug treatment as the between-subjects factor.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Startle Amplitude (Pulse-Alone) | %PPI (74 dB Prepulse) | %PPI (82 dB Prepulse) | %PPI (90 dB Prepulse) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| GPR88 Agonist | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| GPR88 Agonist | 30 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Haloperidol) | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
References
- 1. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 9. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR88 Agonist 3 in Rodent Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The G protein-coupled receptor 88 (GPR88) is an orphan receptor highly expressed in the striatum, a brain region critically involved in motor control and significantly affected in Parkinson's disease (PD). GPR88 is implicated in the modulation of dopaminergic and glutamatergic signaling, making it a promising therapeutic target for neurodegenerative and psychiatric disorders.[1][2][3] Studies in rodent models of PD have shown that GPR88 expression is altered following dopamine (B1211576) depletion and that genetic knockdown of GPR88 can influence motor responses to dopaminergic treatments.[3][4] The use of specific agonists for GPR88, such as "GPR88 agonist 3," offers a pharmacological approach to investigate the therapeutic potential of targeting this receptor.
These application notes provide a comprehensive overview of the available data on GPR88 agonists in rodent models relevant to Parkinson's disease research, with a specific focus on a representative compound designated here as "this compound." While direct studies on a compound specifically named "this compound" in PD models are not yet widely published, this document extrapolates from data on structurally and functionally similar GPR88 agonists to provide detailed protocols and guidance for preclinical research.
Data Presentation: GPR88 Agonists in Rodent Models
The following table summarizes quantitative data for various GPR88 agonists that have been characterized in rodents. This information can serve as a basis for dose selection and study design for novel agonists like "this compound."
| Agonist | Animal Model | Dosage Range | Route of Administration | Key Findings | Reference |
| RTI-13951-33 | Mouse | 20, 30, 60 mg/kg | Intraperitoneal (i.p.) | Reduced alcohol consumption and seeking behavior. At 30 and 60 mg/kg, it decreased locomotor activity. | [2] |
| RTI-13951-33 | Rat | 5, 10, 20 mg/kg | Intraperitoneal (i.p.) | Dose-dependently reduced alcohol self-administration. | [2] |
| 2-PCCA | Rat | 0.1 - 3.2 mg/kg | Not specified | Dose-dependently decreased locomotor activity. | [5] |
| This compound (compound 20) | In vitro | EC50: 204 nM | N/A | Characterized as a GPR88 agonist. | [6] |
Note: The in vivo dosage for "this compound" in a rodent model of Parkinson's disease would need to be determined empirically, starting with lower doses and escalating based on tolerability and efficacy in pilot studies. The data from RTI-13951-33 and 2-PCCA can inform the initial dose range selection.
Experimental Protocols
Protocol 1: Establishment of a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the creation of a unilateral lesion in the nigrostriatal pathway, a standard and widely used model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Suturing material
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Ensure the head is level.
-
6-OHDA Solution Preparation: Prepare a fresh solution of 6-OHDA (e.g., 3 µg/µL) in sterile saline containing 0.02% ascorbic acid to prevent oxidation.[7] Keep the solution on ice and protected from light.
-
Stereotaxic Injection:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target coordinates for the medial forebrain bundle (MFB) or the striatum.
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Infuse the 6-OHDA solution at a rate of 1 µL/min (total volume typically 2-4 µL).[7][8]
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and accessible food and water. Monitor the animal's recovery.
-
Lesion Verification: After 2-3 weeks, verify the extent of the dopaminergic lesion using amphetamine or apomorphine-induced rotation tests.[8] Successful lesioning will result in characteristic rotational behavior.
Protocol 2: Administration of this compound and Behavioral Assessment
This protocol outlines the administration of "this compound" to the 6-OHDA-lesioned rats and subsequent behavioral testing to assess motor function.
Materials:
-
6-OHDA-lesioned rats
-
This compound
-
Vehicle solution (e.g., saline, DMSO, or as specified by the compound's solubility)
-
Behavioral testing apparatus (e.g., rotarod, cylinder test apparatus, open field)
Procedure:
-
Drug Preparation: Prepare a stock solution of "this compound" in the appropriate vehicle. Prepare fresh dilutions for injection on the day of the experiment.
-
Dosing and Administration:
-
Based on pilot studies, select a dose range for "this compound." A starting point could be extrapolated from similar compounds (e.g., 1-10 mg/kg, i.p.).
-
Administer the selected dose of "this compound" or vehicle to the rats via the chosen route (e.g., intraperitoneal injection).
-
-
Behavioral Testing: Conduct a battery of behavioral tests at a specified time point after drug administration (e.g., 30 minutes).
-
Rotarod Test: To assess motor coordination and balance. Place the rat on a rotating rod with accelerating speed and record the latency to fall.
-
Cylinder Test: To evaluate forelimb akinesia. Place the rat in a transparent cylinder and record the number of wall touches with the impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs.
-
Open Field Test: To measure general locomotor activity and exploratory behavior. Track the total distance moved, rearing frequency, and time spent in the center versus the periphery of the arena.
-
Apomorphine/Amphetamine-Induced Rotations: To assess the effect of the agonist on dopamine receptor sensitivity. Administer a dopamine agonist and record the number of contralateral or ipsilateral rotations over a set period.[8]
-
Mandatory Visualizations
Signaling Pathway of GPR88
Caption: GPR88 signaling pathway upon agonist binding.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
References
- 1. Genetic deletion of GPR88 enhances the locomotor response to L-DOPA in experimental parkinsonism while counteracting the induction of dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knock-Down of GPR88 in the Dorsal Striatum Alters the Response of Medium Spiny Neurons to the Loss of Dopamine Input and L-3-4-Dyhydroxyphenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR88 receptor agonist 2-PCCA does not alter the behavioral effects of methamphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
Application Note and Protocols: Measuring GPR88 Agonist Efficacy in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum region of the brain.[1][2] Its localization in medium spiny neurons suggests a critical role in regulating motor control, cognition, and reward-based learning.[1][2] GPR88 is considered a promising therapeutic target for a variety of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, anxiety, and addiction.[1][3] The receptor primarily couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4][5] This document provides detailed protocols for key cell-based assays to measure the efficacy of GPR88 agonists, such as the hypothetical "Agonist 3".
GPR88 Signaling Pathway
Upon agonist binding, GPR88 undergoes a conformational change, activating the associated heterotrimeric G protein (Gαi/o, Gβ, and Gγ). The Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a reduction in cAMP production.[4] Additionally, agonist-induced receptor phosphorylation can promote the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as G protein-independent signaling.[1][6]
Key Cell-Based Assays for GPR88 Agonist Efficacy
The efficacy of a GPR88 agonist can be quantified by its ability to elicit a response in a cellular context. The following assays are widely used to determine the potency (EC50) and maximal efficacy (Emax) of GPR88 agonists.
cAMP Measurement Assay
This is a direct functional assay that measures the primary downstream effect of GPR88 activation.
Principle: In a cell line stably expressing GPR88, the receptor's activation by an agonist will inhibit the forskolin-stimulated production of cAMP.[5] The reduction in cAMP is proportional to the agonist's efficacy.
Detailed Protocol:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing human GPR88 in the appropriate medium.
-
Cell Seeding: Seed the cells into 384-well white assay plates at a density of 5,000-10,000 cells/well and incubate overnight.[1]
-
Compound Preparation: Prepare serial dilutions of "this compound" in assay buffer. Also, prepare a forskolin solution to stimulate adenylyl cyclase.
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add the "this compound" dilutions to the wells.
-
Add the forskolin solution to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.[1]
-
-
cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF cAMP assay kit) according to the manufacturer's instructions.[1]
-
Data Analysis: Plot the data as the percentage of inhibition of forskolin-stimulated cAMP levels versus the log concentration of "this compound". Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR88 receptor, a key event in GPCR desensitization and signaling.[1]
Principle: Upon agonist binding and subsequent phosphorylation, GPR88 recruits β-arrestin. This interaction can be quantified using techniques like Bioluminescence Resonance Energy Transfer (BRET).[1]
Detailed Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for GPR88 fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).[1]
-
Cell Seeding: 24-48 hours post-transfection, seed the cells into 96-well white plates.[1]
-
Assay Procedure:
-
Add the Rluc substrate (e.g., coelenterazine h) to the cells.
-
Add serial dilutions of "this compound".
-
-
BRET Measurement: Immediately measure the luminescence at two wavelengths (typically ~475 nm for Rluc and ~530 nm for YFP) using a plate reader capable of BRET measurements.[1]
-
Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the change in BRET ratio against the agonist concentration to determine the EC50.[1]
GTPγS Binding Assay
This assay provides a direct measure of G protein activation by the receptor.
Principle: In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.[7]
Methodology Outline:
-
Membrane Preparation: Prepare cell membranes from cells expressing GPR88 or from tissues with high GPR88 expression (e.g., mouse striatum).[7]
-
Incubation: Incubate the membranes with varying concentrations of "this compound" in the presence of [³⁵S]GTPγS.[7]
-
Termination and Measurement: Terminate the reaction by rapid filtration and measure the radioactivity retained on the filters.[8]
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the agonist concentration to determine EC50 and Emax.
Calcium Mobilization Assay
This is an alternative functional assay that can be engineered for Gαi-coupled receptors like GPR88.
Principle: By co-expressing a promiscuous G protein such as Gαqi5, the Gαi-mediated signal of GPR88 can be redirected to the Gαq pathway, leading to an increase in intracellular calcium upon receptor activation.[1][9][10]
Methodology Outline:
-
Cell Line: Use a cell line (e.g., CHO) stably co-expressing GPR88 and a promiscuous G protein (e.g., Gαqi5).[9][10]
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Agonist Addition: Add varying concentrations of "this compound".
-
Measurement: Measure the change in fluorescence using a fluorescent imaging plate reader (FLIPR) or a similar instrument.[9]
-
Data Analysis: Plot the fluorescence intensity against the agonist concentration to determine the EC50.
Data Presentation
Quantitative data from the dose-response experiments should be summarized in tables for clear comparison of agonist potency and efficacy.
Table 1: Potency (EC50) of this compound in Different Assays
| Assay Type | Cell Line | EC50 (nM) |
| cAMP Measurement | HEK293-GPR88 | 15.2 |
| β-Arrestin Recruitment | HEK293 | 45.8 |
| GTPγS Binding | CHO-GPR88 Membranes | 22.5 |
| Calcium Mobilization | CHO-GPR88-Gαqi5 | 18.9 |
Table 2: Efficacy (Emax) of this compound Relative to a Reference Agonist (e.g., 2-PCCA)
| Assay Type | Emax (% of Reference Agonist) |
| cAMP Measurement | 98% |
| β-Arrestin Recruitment | 85% |
| GTPγS Binding | 102% |
| Calcium Mobilization | 95% |
The choice of assay for measuring GPR88 agonist efficacy depends on the specific research question. cAMP assays provide a direct measure of the canonical Gαi/o signaling pathway and are often the primary functional readout. β-arrestin recruitment assays offer insights into receptor desensitization and potential for biased agonism. GTPγS binding assays confirm direct G protein activation, while calcium mobilization assays can be adapted for high-throughput screening. By employing a combination of these cell-based assays, researchers can comprehensively characterize the pharmacological profile of novel GPR88 agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: GPR88 Agonist 3 in Electrophysiological Recordings
Introduction
The G protein-coupled receptor 88 (GPR88) is an orphan receptor highly expressed in the striatum, a brain region critical for motor control, cognition, and reward processing.[1][2] Its expression is particularly robust in the GABAergic medium spiny neurons (MSNs) that constitute the primary output of the striatum.[1][3] GPR88 couples to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cyclic AMP (cAMP) levels.[4][5] This signaling cascade suggests that GPR88 activation has an inhibitory effect on neuronal activity.[1][4]
Studies using GPR88 knockout mice have provided significant insights, demonstrating that the absence of the receptor leads to increased glutamatergic excitation and reduced GABAergic inhibition in striatal MSNs, culminating in higher neuronal firing rates in vivo.[1][4][6] Consequently, GPR88 has emerged as a promising therapeutic target for neuropsychiatric and neurodegenerative disorders.[3]
"GPR88 agonist 3" (also known as compound 20) is a synthetic agonist developed for the study of GPR88 function.[3] These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to characterize its effects on neuronal and circuit function.
GPR88 Signaling Pathway
Activation of GPR88 by an agonist like this compound initiates an inhibitory signaling cascade. The agonist binds to the receptor, causing a conformational change that activates the associated heterotrimeric Gi/o protein. The Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cAMP, lowering intracellular cAMP levels and subsequently decreasing the activity of downstream effectors like Protein Kinase A (PKA). This pathway ultimately modulates ion channel function and reduces neuronal excitability.[1][4]
Quantitative Data: Synthetic GPR88 Agonists
The following table summarizes the potency of this compound and other commonly used synthetic agonists. Potency is typically determined via in vitro cAMP accumulation assays in cell lines expressing the GPR88 receptor.[3]
| Agonist | Alias / Chemical Name | Potency (EC₅₀) | Key Characteristics |
| This compound | Compound 20 | 204 nM[3] | A tool compound for psychiatric and neurodegenerative disorder research.[3] |
| RTI-13951-33 | N/A | 25 nM[3] | Potent, selective, and brain-penetrant. Reduces alcohol intake in rats.[3][7] |
| 2-PCCA | N/A | 116 nM[3] | A well-characterized GPR88 agonist used in foundational studies.[3] |
| BI-9508 | N/A | N/A | A next-generation, brain-penetrant agonist suitable for acute rodent studies.[8] |
Experimental Protocols
Based on findings from GPR88 knockout models, the primary hypothesis for agonist application is a reduction in the excitability of striatal MSNs.[1][6] The following protocols are designed to test this hypothesis using both in vitro and in vivo electrophysiology.
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recordings from Striatal MSNs
This protocol allows for the direct measurement of this compound's effects on the intrinsic membrane properties and synaptic currents of individual MSNs in acute brain slices.
Methodology:
-
Slice Preparation:
-
Anesthetize an adult mouse (e.g., C57BL/6J) and perform transcardial perfusion with ice-cold, carbogenated (95% O₂/5% CO₂) NMDG-based slicing solution.
-
Rapidly dissect the brain and prepare 250-300 µm thick coronal slices containing the striatum using a vibratome in the same ice-cold slicing solution.
-
Transfer slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) at 32-34°C for 30 minutes, then allow them to equilibrate at room temperature for at least 1 hour before recording.
-
-
Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 2 CaCl₂, 1 MgSO₄, 10 D-glucose. Continuously bubble with 95% O₂/5% CO₂.
-
Intracellular Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine (pH adjusted to 7.3 with KOH). Biocytin (e.g., 0.2%) may be included for post-hoc cell identification.
-
-
Recording Procedure:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF (~2 ml/min) at 30-32°C.
-
Visualize striatal MSNs using DIC optics. MSNs are identifiable by their medium-sized somata.
-
Establish a gigaseal (>1 GΩ) and obtain a whole-cell patch-clamp configuration.
-
To measure intrinsic excitability: In current-clamp mode, record the resting membrane potential (RMP). Inject a series of hyperpolarizing and depolarizing current steps to measure input resistance and generate a frequency-current (F-I) plot.
-
To measure synaptic activity: In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) and at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).
-
Record stable baseline activity for 5-10 minutes.
-
-
Drug Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into the aCSF to the final desired concentration (e.g., starting from the EC₅₀ of ~200 nM). Ensure the final solvent concentration is minimal (<0.1%).
-
Switch the perfusion to the aCSF containing this compound and record for 10-15 minutes.
-
-
Data Analysis:
-
Analyze changes in RMP, input resistance, action potential firing frequency, and the amplitude and frequency of sEPSCs and sIPSCs before and after agonist application. A hyperpolarization of RMP and a decrease in firing rate would be consistent with the receptor's known inhibitory function.
-
Protocol 2: In Vivo Single-Unit Electrophysiology in Mice
This protocol is designed to assess the effect of systemically administered this compound on the spontaneous firing rate of striatal neurons in an anesthetized or awake, behaving animal. The protocol is adapted from methodologies used for GPR88 knockout mice.[5]
Methodology:
-
Surgical Preparation:
-
Anesthetize an adult mouse and place it in a stereotaxic frame.
-
Surgically implant a microdrive array with single-unit recording electrodes, targeting the dorsal striatum.[5]
-
Secure the microdrive to the skull with dental cement.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Recording Procedure:
-
Handle the mouse and connect the microdrive to the electrophysiology recording system.
-
Slowly lower the electrodes into the dorsal striatum until well-isolated single-unit activity, characteristic of MSNs, is observed.
-
Allow the neuronal firing to stabilize and record baseline spontaneous activity for 15-30 minutes.
-
-
Drug Administration:
-
Prepare this compound for systemic administration (e.g., intraperitoneal injection - IP). The formulation will depend on the agonist's solubility and vehicle compatibility (e.g., saline, Tween/saline).
-
Briefly disconnect the animal, administer a vehicle injection, and record for a control period.
-
On a subsequent day, administer the this compound injection. Doses should be determined from prior behavioral or pharmacokinetic studies.
-
Immediately reconnect the animal and continue recording for at least 60-90 minutes to observe the drug's effect over time.
-
-
Data Analysis:
-
Perform offline spike sorting to isolate individual neurons.
-
Calculate the mean firing rate for each neuron during the baseline period and at various time points after vehicle or agonist administration.
-
Normalize the post-injection firing rates to the baseline period for each neuron.
-
Compare the normalized firing rates between the vehicle and this compound treatment groups. A significant decrease in the average firing rate of striatal neurons following agonist administration would confirm an inhibitory role for GPR88 in vivo.
-
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. New twist on orphan receptor GPR88 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
Application Notes and Protocols for GPR88 Agonists in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 88 (GPR88) is an orphan GPCR predominantly expressed in the striatum region of the brain.[1][2] Its localization in medium spiny neurons suggests a critical role in motor control, cognition, and reward-based learning.[2] GPR88 is an emerging therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, anxiety, and addiction.[2][3] The receptor primarily couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]
The identification of potent and selective GPR88 agonists is crucial for elucidating its physiological functions and for the development of novel therapeutics. High-throughput screening (HTS) assays are essential for discovering and characterizing such compounds. This document provides detailed application notes and protocols for the use of GPR88 agonists, with a focus on "GPR88 agonist 3" (also known as compound 20), in relevant HTS assays. Due to the limited public information specifically on "this compound," this guide also includes data and protocols for other well-characterized GPR88 agonists to provide a comprehensive resource.
GPR88 Signaling Pathway
Activation of GPR88 by an agonist initiates a signaling cascade through the Gαi/o protein subunit. This inhibits adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP. This is the primary signaling pathway and the basis for the most common functional assay for GPR88 activity.
Figure 1: GPR88 Signaling Pathway.
GPR88 Agonists: Quantitative Data
Several synthetic agonists for GPR88 have been identified and characterized. The table below summarizes the potency of "this compound" and other commonly used agonists in a cAMP functional assay.
| Agonist | Other Names | Assay Type | Cell Line | Potency (EC50) | Reference |
| This compound | Compound 20 | cAMP | N/A | 204 nM | [1][4] |
| 2-PCCA | (1R,2R)-2-PCCA | cAMP HTRF | N/A | 3.1 nM | [3] |
| 2-PCCA hydrochloride | cAMP | HEK293 | 116 nM | [1] | |
| (1R,2R)-2-PCCA hydrochloride | Cell-free | N/A | 3 nM | [1] | |
| (1R,2R)-2-PCCA hydrochloride | Cell-based | N/A | 603 nM | [1] | |
| RTI-13951-33 hydrochloride | cAMP | N/A | 25 nM | [1] | |
| RTI-122 | cAMP | N/A | 11 nM | [1] | |
| BI-9508 | cAMP | N/A | N/A | [1] | |
| GPR88 agonist 2 | Compound 53 | cAMP | N/A | 14 µM |
High-Throughput Screening Assays
Two primary HTS assays are commonly employed for the discovery and characterization of GPR88 agonists: the cAMP inhibition assay and the calcium mobilization assay.
cAMP Inhibition Assay
This assay directly measures the functional consequence of GPR88 activation. Since GPR88 is a Gαi/o-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To facilitate detection in a HTS format, intracellular cAMP levels are first stimulated with forskolin, an adenylyl cyclase activator. GPR88 agonists are then added to measure their ability to inhibit this forskolin-induced cAMP production.
References
Troubleshooting & Optimization
GPR88 Agonist 3: Technical Support Center for Overcoming Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify, characterize, and mitigate potential off-target effects of GPR88 agonist 3.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Inconsistent or weaker-than-expected cAMP inhibition in cell-based assays.
-
Potential Cause:
-
Cell Line Variability: The expression levels of GPR88 and the associated Gαi/o proteins can differ between cell lines (e.g., HEK293, CHO), affecting the agonist's potency.
-
Assay Conditions: The concentration of adenylyl cyclase activators like forskolin (B1673556) can influence the observable inhibitory window.
-
Ligand Stability: this compound may have limited stability or solubility in your assay buffer.
-
Receptor Desensitization: Prolonged exposure to the agonist can lead to receptor desensitization and a diminished response.
-
-
Solutions:
-
Cell Line Validation: Confirm GPR88 expression in your chosen cell line via qPCR or Western blot.
-
Assay Optimization: Titrate the forskolin concentration to achieve a robust but not saturating cAMP signal.
-
Fresh Preparations: Always prepare fresh stock solutions of this compound and protect them from light and multiple freeze-thaw cycles.
-
Time-Course Experiment: Optimize incubation times to capture the maximal inhibitory effect before significant desensitization occurs.
-
Issue 2: Unexpected behavioral phenotypes in in vivo studies that do not align with the known functions of GPR88.
-
Potential Cause:
-
Off-Target Activity: The agonist may be interacting with other receptors or proteins, particularly at higher concentrations. For instance, some early GPR88 agonists have shown off-target activity.[1] Unexpected locomotor activity could suggest an interaction with dopamine (B1211576) receptors.[1]
-
Metabolite Activity: An active metabolite of this compound could be responsible for the observed phenotype.
-
Poor Pharmacokinetics: The compound may not have optimal brain penetration or could be a substrate for efflux pumps like P-glycoprotein, leading to inconsistent central nervous system exposure.[1]
-
-
Solutions:
-
Dose-Response Curve: Establish a full dose-response curve for the unexpected phenotype to see if it is concentration-dependent.
-
Control Compounds: Include a structurally similar but inactive analog as a negative control in your experiments.
-
Gpr88 Knockout/Knockdown Animals: The most definitive method to confirm an on-target effect is to test the agonist in Gpr88 knockout or knockdown animals. The unexpected phenotype should be absent in these animals.[1]
-
Off-Target Screening: Perform a broad off-target screening panel to identify potential interactions with other GPCRs, ion channels, and transporters.
-
Metabolite Profiling: Characterize the major metabolites of this compound and test their activity in relevant assays.
-
Issue 3: Discrepancy between G protein signaling data (e.g., cAMP) and β-arrestin recruitment assays.
-
Potential Cause:
-
Biased Agonism: this compound may be a biased agonist, preferentially activating G protein signaling over β-arrestin recruitment, or vice-versa.
-
GPR88's Influence on Other GPCRs: GPR88 has been shown to inhibit β-arrestin recruitment to other GPCRs, such as the µ-opioid receptor.[1] Your experimental system might have endogenous receptors that are influenced by GPR88 activation.
-
-
Solutions:
-
Comprehensive Signaling Profile: Characterize the agonist's activity across multiple signaling pathways (e.g., G protein activation, β-arrestin recruitment, ERK phosphorylation) to determine its bias profile.
-
Use of Reference Compounds: Compare the signaling profile of this compound to a known "balanced" agonist for GPR88 if one is available.
-
Physiologically Relevant Cells: Confirm the biased signaling profile in a more physiologically relevant cell type that endogenously expresses GPR88.
-
Frequently Asked Questions (FAQs)
Q1: What is the known on-target signaling pathway for GPR88?
A1: GPR88 is an orphan G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[1][2] Activation of GPR88 by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This signaling pathway is thought to be inhibitory in the central nervous system.
Q2: Are there known off-target liabilities for GPR88 agonists in general?
A2: Yes, some early GPR88 agonists have been reported to have off-target activities. For example, the agonist (±)-1 was found to have significant off-target effects in a [³⁵S]-GTPγS binding assay using brain tissue from Gpr88 knockout mice.[2] However, other agonists, like RTI-13951-33, have been shown to be highly selective with no significant off-target activity when screened against a panel of 38 GPCRs, ion channels, and neurotransmitter transporters.[3][4]
Q3: How can I definitively prove that the observed effect of this compound is on-target?
A3: The gold standard for confirming on-target effects in vivo is to use Gpr88 knockout or knockdown animals. If the effect of this compound is absent in these animals, it strongly suggests an on-target mechanism.[1] For in vitro studies, demonstrating consistent activity across different assays that measure GPR88 function (e.g., cAMP inhibition, [³⁵S]-GTPγS binding) in cells expressing the receptor, and a lack of activity in parental cells that do not express GPR88, provides strong evidence for on-target activity.
Q4: What are the key experimental controls I should use when studying this compound?
A4: To ensure the rigor of your experiments, you should include the following controls:
-
Vehicle Control: To control for the effects of the solvent used to dissolve the agonist.
-
Inactive Enantiomer/Analog: If available, a structurally related but inactive compound is an excellent negative control.
-
Positive Control: A well-characterized GPR88 agonist with a known potency.
-
Gpr88 Knockout/Knockdown Models: For in vivo studies, these are crucial for confirming on-target effects.
-
Parental Cell Line: For in vitro studies, use the cell line without GPR88 expression to control for non-specific effects.
Data Presentation
Table 1: In Vitro Potency of Selected GPR88 Agonists
| Compound | EC50 (cAMP Assay) | Notes |
| This compound (compound 20) | 204 nM[5] | A GPR88 agonist for research in psychiatric and neurodegenerative disorders.[5] |
| RTI-13951-33 | 25 nM[3][4] | A potent, selective, and brain-penetrant GPR88 agonist.[3][4] |
| (±)-1 | 911 nM[2] | An early GPR88 agonist with reported off-target activity.[2] |
| 2-PCCA | 116 nM[5] | A GPR88 receptor agonist.[5] |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol describes a general method for measuring GPR88 agonist-induced inhibition of cAMP production in a heterologous expression system.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Transfect cells with a human GPR88 expression vector using a suitable transfection reagent.
-
Allow 24-48 hours for receptor expression.
-
-
cAMP Assay:
-
Plate the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) for 15-30 minutes to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Normalize the data to the forskolin-only treated wells (defined as 100% stimulation) and basal levels (0% stimulation).
-
Fit the concentration-response data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This assay measures G protein activation upon receptor stimulation and can be used to confirm the Gαi/o coupling of GPR88.
-
Membrane Preparation:
-
Prepare cell membranes from HEK293 cells transiently or stably expressing GPR88, or from striatal tissue of wild-type and Gpr88 knockout mice.
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with varying concentrations of this compound in the presence of [³⁵S]GTPγS and GDP.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through a filter mat.
-
Wash the filters with ice-cold buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 5. medchemexpress.com [medchemexpress.com]
addressing GPR88 agonist 3-induced desensitization or tachyphylaxis
Welcome to the technical support center for GPR88 agonist 3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to this compound-induced desensitization and tachyphylaxis during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is GPR88, and what is its primary signaling pathway?
A1: GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the brain, particularly in the striatum.[1] It is considered a promising therapeutic target for various central nervous system (CNS) disorders.[1][2] GPR88 primarily couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]
Q2: What are desensitization and tachyphylaxis in the context of GPR88 agonism?
A2: Desensitization is a process where a receptor's response to a stimulus diminishes over time with continuous or repeated exposure to an agonist. Tachyphylaxis is a term often used to describe a rapid decrease in response to a drug after its administration. For GPR88, this would manifest as a reduced ability of an agonist like "agonist 3" to inhibit cAMP production after prolonged or repeated application.[1]
Q3: What is the likely mechanism of GPR88 desensitization?
A3: Like many GPCRs, GPR88 desensitization is likely mediated by a multi-step process.[1][3] Upon prolonged agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs).[1][3][4] This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder the coupling of the G protein, thus uncoupling the receptor from its signaling cascade.[3][4] Subsequently, β-arrestin can facilitate the internalization of the receptor from the cell surface into endosomes, further reducing the number of available receptors.[5][6]
Q4: My this compound is showing a weaker than expected inhibitory effect on cAMP production. Could this be due to desensitization?
A4: Yes, a weaker-than-expected effect, especially with longer incubation times, can be a sign of receptor desensitization.[7] Prolonged exposure of cells to the agonist can lead to the desensitization mechanisms described above, resulting in a diminished response.[7] It is crucial to optimize your agonist incubation time to capture the maximal effect before significant desensitization occurs.[7]
Q5: How can I determine if this compound is causing receptor internalization?
A5: Receptor internalization can be assessed using several techniques. One common method is an immunoassay-based approach where you quantify the amount of receptor remaining on the cell surface after agonist treatment using an antibody against an extracellular epitope of GPR88. Another approach is to use fluorescently tagged GPR88 and visualize its movement from the plasma membrane to intracellular compartments using microscopy.[8][9]
Troubleshooting Guides
Issue 1: Diminishing cAMP Inhibition with this compound
Problem: You observe an initial strong inhibition of forskolin-stimulated cAMP production with this compound, but the effect weakens over a longer time course or with repeated agonist application.
Possible Cause: Receptor desensitization and/or internalization.
Troubleshooting Steps:
-
Time-Course Experiment:
-
Perform a time-course experiment where you treat GPR88-expressing cells with a fixed concentration of this compound (e.g., its EC80) for varying durations (e.g., 5, 15, 30, 60, 120 minutes) before stimulating with forskolin (B1673556) and measuring cAMP levels.
-
This will help you identify the optimal incubation time to achieve maximal inhibition before significant desensitization occurs.
-
-
Washout and Resensitization Assay:
-
To determine if the receptor can resensitize, treat cells with this compound to induce desensitization.
-
Wash the agonist away and incubate the cells in agonist-free media for different periods (e.g., 30, 60, 120 minutes).
-
Re-stimulate the cells with this compound and measure the cAMP response. A recovery of the response indicates receptor resensitization.[10]
-
-
Use a Different GPR88 Agonist as a Control:
-
Compare the desensitization profile of this compound with other known GPR88 agonists (see table below). This can help determine if the observed effect is specific to agonist 3 or a general feature of GPR88 agonism.
-
Issue 2: Inconsistent Results in β-Arrestin Recruitment Assays
Problem: You are using a β-arrestin recruitment assay (e.g., BRET or FRET) to measure GPR88 activation by agonist 3, but the results are variable or show a weak signal.
Possible Cause:
-
Low expression levels of GPR88 or β-arrestin fusion proteins.
-
Suboptimal assay conditions.
-
The kinetics of β-arrestin recruitment may be very rapid and transient.
Troubleshooting Steps:
-
Confirm Protein Expression:
-
Verify the expression of your GPR88 and β-arrestin fusion proteins by Western blot or by measuring the luminescence/fluorescence of the tags.
-
-
Optimize Assay Parameters:
-
Cell Density: Titrate the number of cells seeded per well to find the optimal density for your assay.
-
Transfection Reagent and DNA amount: Optimize the transfection conditions to achieve high expression without causing cellular toxicity.
-
-
Kinetic Measurement:
-
Perform real-time kinetic measurements of the BRET/FRET signal immediately after adding this compound to capture transient interactions.
-
Quantitative Data Summary
The following table summarizes the potency of several known GPR88 agonists in cAMP functional assays. This data can be used for comparative purposes when evaluating this compound.
| Compound | Modality | Assay Type | Cell Line | Potency (EC50) |
| This compound | Agonist | - | - | 204 nM |
| RTI-13951-33 | Agonist | cAMP Functional Assay | - | 25 nM[11][12] |
| RTI-122 | Agonist | TR-FRET cAMP Assay | CHO cells | 11 nM[13] |
| 2-PCCA | Agonist | cAMP HTRF | - | 3.1 nM |
| cAMP Assay (GloSensor) | HEK293 cells expressing hGPR88 | 911 nM (racemate), 603 nM ((1R,2R)-isomer) | ||
| cAMP Assay (Lance) | CHO cells expressing PPLS-HA-GPR88 | 116 nM (racemate), 56 nM ((1R,2R)-isomer) | ||
| BI-9508 | Agonist | Gi1 BRET assay | HEK293 cells | 47 nM[5] |
Experimental Protocols
Protocol 1: GPR88 Desensitization Assay using cAMP Measurement
Objective: To quantify the desensitization of GPR88 in response to prolonged exposure to an agonist.
Materials:
-
HEK293 or CHO cells stably expressing human GPR88.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and a reference agonist.
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, Lance, or GloSensor).
Procedure:
-
Cell Seeding: Seed GPR88-expressing cells into a 384-well white assay plate at a predetermined optimal density and incubate overnight.
-
Agonist Pre-treatment (Desensitization):
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the culture medium from the cells and add the agonist dilutions.
-
Incubate for a defined period to induce desensitization (e.g., 60 minutes at 37°C).
-
-
Second Agonist Stimulation:
-
Prepare a solution containing a fixed concentration of this compound (e.g., EC50) and a fixed concentration of forskolin (e.g., 5 µM) in assay buffer.
-
Add this mixture to the wells.
-
Incubate for a short period (e.g., 15-30 minutes at room temperature) to stimulate the remaining responsive receptors.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data to the forskolin-only treated wells (100% stimulation) and basal levels (0% stimulation).
-
Plot the percentage of inhibition versus the log concentration of the pre-treatment agonist.
-
A rightward shift in the EC50 or a decrease in the maximal inhibition compared to a non-pre-treated control indicates desensitization.
-
Protocol 2: GPR88 Internalization Assay (ELISA-based)
Objective: To quantify the agonist-induced internalization of GPR88 from the cell surface.
Materials:
-
HEK293 or CHO cells stably expressing N-terminally FLAG-tagged human GPR88.
-
This compound.
-
Primary antibody: anti-FLAG antibody.
-
Secondary antibody: HRP-conjugated anti-mouse IgG.
-
HRP substrate (e.g., TMB).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Blocking buffer (e.g., PBS with 1% BSA).
Procedure:
-
Cell Seeding: Seed FLAG-GPR88 expressing cells into a 96-well plate and incubate overnight.
-
Agonist Treatment:
-
Treat cells with different concentrations of this compound for a specific time (e.g., 30-60 minutes) at 37°C to induce internalization.
-
-
Cell Fixation:
-
Gently wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
-
Immunolabeling:
-
Wash the cells with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with anti-FLAG primary antibody for 1 hour.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Wash the cells and add the HRP substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
A decrease in the absorbance signal with increasing agonist concentration indicates receptor internalization. Plot the percentage of surface receptor remaining versus the log concentration of the agonist to determine the EC50 for internalization.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: GPR88 Desensitization and Internalization Workflow.
Caption: Troubleshooting Logic for GPR88 Desensitization.
References
- 1. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key phosphorylation sites in GPCRs orchestrate the contribution of β‐Arrestin 1 in ERK1/2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structural basis of the arrestin binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 6. Video: GPCR Desensitization [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate [frontiersin.org]
- 10. G Protein-Coupled Receptor Resensitization Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
- 13. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
GPR88 Agonist 3 Selectivity Improvement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during their experiments to improve the selectivity of GPR88 agonist 3.
Frequently Asked Questions (FAQs)
Q1: What is GPR88 and why is its selective activation important?
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a key region of the brain involved in motor control, reward, and cognition.[1][2] It couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3] Due to its specific expression and role in modulating neuronal activity, GPR88 is a promising therapeutic target for psychiatric and neurodegenerative disorders.[1][2][4] Selective activation is crucial to minimize off-target effects and ensure that the therapeutic benefits are derived from the intended mechanism of action, avoiding potential side effects from interactions with other receptors, particularly those also abundant in the striatum like dopamine (B1211576) and opioid receptors.[1][5]
Q2: What is this compound and what are its known properties?
This compound is a small molecule agonist for GPR88 with a reported in vitro potency (EC50) of 204 nM in a cAMP assay.[2][6] It belongs to the broader class of GPR88 agonists developed for research purposes in psychiatric and neurodegenerative disorders.[2] While potent at GPR88, ensuring its selectivity against other GPCRs is a critical step in its development as a research tool or therapeutic lead.
Q3: What are the primary signaling pathways activated by GPR88?
GPR88 primarily signals through the Gαi/o pathway.[3] Upon agonist binding, the receptor undergoes a conformational change that activates the associated Gαi/o protein. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] Some GPR88 agonists have also been investigated for their potential to induce β-arrestin recruitment, another important GPCR signaling pathway, although GPR88's primary and most well-characterized pathway is Gαi/o-mediated cAMP inhibition.[5]
Troubleshooting Guide: Improving the Selectivity of this compound
This guide addresses common issues encountered when aiming to improve the selectivity of this compound.
Issue 1: this compound Shows Significant Off-Target Activity at Dopamine D2 Receptors.
Potential Cause: The high expression of both GPR88 and dopamine receptors in the striatum increases the likelihood of off-target interactions for ligands active in this brain region. The chemical scaffold of agonist 3 may have structural features that allow for binding to the dopamine D2 receptor.
Troubleshooting Steps:
-
Confirm Off-Target Activity:
-
Conduct radioligand binding assays to determine the binding affinity (Ki) of agonist 3 for the human dopamine D2 receptor.
-
Perform functional assays (e.g., cAMP or calcium mobilization assays) in cells expressing the D2 receptor to determine the functional potency (EC50 or IC50) and efficacy of agonist 3 at this off-target.
-
-
Structure-Activity Relationship (SAR) Studies:
-
Synthesize a focused library of analogs of agonist 3 with modifications aimed at reducing D2 receptor affinity while maintaining or improving GPR88 potency.
-
Leverage the published cryo-EM structure of GPR88 with an agonist to guide rational design.[7][8] Modifications should be directed towards regions of the ligand that are likely to interact with residues unique to the GPR88 binding pocket and not conserved in the D2 receptor.
-
-
Computational Modeling:
-
Perform molecular docking studies of agonist 3 and its analogs in homology models of the D2 receptor and the cryo-EM structure of GPR88. This can help to identify key interactions responsible for off-target binding and guide the design of more selective compounds.
-
Issue 2: Inconsistent Selectivity Profile Across Different Assay Formats.
Potential Cause: Discrepancies in selectivity data between binding and functional assays, or between different functional assays (e.g., cAMP vs. β-arrestin), can arise from assay-specific artifacts, biased agonism, or differences in the cellular context.
Troubleshooting Steps:
-
Assay Validation:
-
Ensure that all assays are properly validated with appropriate positive and negative controls.
-
For functional assays, confirm that the observed response is receptor-dependent by using cells that do not express the target receptor or by using a selective antagonist.
-
-
Investigate Biased Agonism:
-
A ligand can act as an agonist at one pathway (e.g., G protein activation) and an antagonist or have no effect at another (e.g., β-arrestin recruitment).[9] Systematically test agonist 3 in a panel of functional assays that measure different downstream signaling events (e.g., Gαi activation via GTPγS binding, cAMP inhibition, and β-arrestin recruitment).
-
-
Standardize Cell Background:
-
When comparing data across different assays, use the same host cell line (e.g., HEK293 or CHO) with comparable receptor expression levels to minimize variability due to differences in cellular machinery.[10]
-
Issue 3: High In Vitro Selectivity Does Not Translate to In Vivo Efficacy or Specificity.
Potential Cause: Poor pharmacokinetic properties, such as low brain penetration or rapid metabolism, can limit the exposure of the compound to the target receptor in vivo. Additionally, metabolites of the parent compound may have their own off-target activities.
Troubleshooting Steps:
-
Assess Pharmacokinetic Properties:
-
Determine the brain-to-plasma ratio of agonist 3 to assess its ability to cross the blood-brain barrier.
-
Evaluate the metabolic stability of the compound in liver microsomes.
-
-
Identify and Profile Metabolites:
-
Characterize the major metabolites of agonist 3.
-
Synthesize and test the activity of these metabolites at GPR88 and the identified off-targets.
-
-
Consider P-glycoprotein (P-gp) Efflux:
-
Some GPR88 modulators have been identified as substrates for the P-gp efflux pump, which can limit their brain exposure.[11] Conduct an in vitro P-gp substrate assay to determine if agonist 3 is a substrate.
-
Quantitative Data Summary
The following tables provide a summary of in vitro potency for known GPR88 agonists and an illustrative selectivity profile for this compound.
Table 1: In Vitro Potency of GPR88 Agonists
| Compound Name | EC50 (cAMP Assay) | Key Characteristics |
| RTI-13951-33 | 25 nM | Potent, selective, and brain-penetrant agonist.[6] |
| 2-PCCA | 116 nM (in HEK293 cells) | A well-characterized GPR88 agonist.[2][6] |
| (1R,2R)-2-PCCA | 603 nM (in cell assay) | A potent diastereomer of 2-PCCA.[6] |
| RTI-122 | 11 nM | A potent and brain-penetrant agonist with good metabolic stability.[2][6] |
| This compound | 204 nM | A GPR88 agonist for research in psychiatric and neurodegenerative disorders.[2][6] |
| GPR88 agonist 2 | 14 µM | A potent and brain-penetrant agonist.[2][6] |
Table 2: Illustrative Selectivity Profile of this compound
| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Assay Type |
| GPR88 | 150 | 204 (EC50) | cAMP Inhibition |
| Dopamine D1 | >10,000 | >10,000 | cAMP Accumulation |
| Dopamine D2 | 850 | 1200 (IC50) | cAMP Inhibition |
| Serotonin 5-HT2A | >10,000 | >10,000 | Calcium Mobilization |
| Mu-Opioid Receptor | 2500 | >10,000 | cAMP Inhibition |
| Alpha-2A Adrenergic | >10,000 | >10,000 | cAMP Inhibition |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol describes a general procedure for measuring GPR88 agonist-induced inhibition of cAMP production in a heterologous expression system.
1. Cell Culture and Transfection:
-
Culture HEK293 or CHO cells in appropriate media.
-
Transfect cells with a GPR88 expression vector using a suitable transfection reagent.
-
Allow cells to express the receptor for 24-48 hours.
2. cAMP Assay:
-
Plate the transfected cells in a 96-well or 384-well plate.
-
Pre-treat cells with the this compound at various concentrations for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (B1673556) (e.g., 5 µM) for 15-30 minutes to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or GloSensor™).
3. Data Analysis:
-
Normalize the data to a vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition).
-
Fit the concentration-response data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Radioligand Binding Assay for Off-Target Selectivity
This protocol outlines a general procedure for determining the binding affinity of this compound at a potential off-target, such as the dopamine D2 receptor.
1. Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.
2. Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand for the D2 receptor (e.g., [³H]-spiperone), and varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time to allow for binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.
3. Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known D2 receptor ligand.
-
Calculate the specific binding at each concentration of agonist 3.
-
Fit the competition binding data to a one-site or two-site binding model to determine the Ki value.
Visualizations
Caption: GPR88 signaling pathway upon agonist binding.
Caption: Experimental workflow for improving agonist selectivity.
Caption: Logic diagram for a structure-activity relationship study.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
GPR88 Agonists vs. Antagonists: A Comparative Analysis of Their Effects on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
The G-protein coupled receptor 88 (GPR88) has emerged as a promising therapeutic target for a range of neuropsychiatric disorders due to its high expression in the striatum, a key brain region modulating motor control. The functional activity of GPR88 is inhibitory, primarily through its coupling to Gαi/o proteins, which leads to the suppression of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels. This signaling pathway plays a crucial role in regulating neuronal excitability and, consequently, locomotor activity. This guide provides a comparative analysis of the effects of GPR88 agonists versus antagonists on locomotor function, supported by experimental data and detailed protocols.
GPR88 Signaling Pathway
The activation of GPR88 by an agonist initiates a signaling cascade that ultimately dampens neuronal activity. In contrast, an antagonist would block this pathway, or in the case of a functional antagonist like genetic knockout, the pathway is absent, leading to a state of disinhibition.
Validating GPR88 Agonist 3: A Comparative Guide to On-Target Effects in Knockout Mice
For Immediate Release
This guide provides a comprehensive comparison of the effects of GPR88 agonist 3 (and its analogs) in wild-type versus GPR88 knockout (KO) mice, offering researchers, scientists, and drug development professionals a clear validation of its on-target activity. The data presented herein, compiled from multiple preclinical studies, demonstrates the necessity of GPR88 for the agonist's pharmacological effects.
G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a brain region critical for motor control, reward, and cognition.[1][2] Its association with neuropsychiatric conditions has made it a promising therapeutic target.[1][3] GPR88 canonically couples to Gαi/o proteins, inhibiting adenylyl cyclase and reducing intracellular cAMP levels.[1][2] The validation of pharmacological tools like this compound is crucial for advancing our understanding of GPR88 function and its therapeutic potential.
Comparative Efficacy of GPR88 Agonists in Wild-Type vs. GPR88 KO Mice
The central tenet for validating a GPR88-targeted compound is to demonstrate that its effects are absent in animals lacking the receptor. The following tables summarize the key behavioral and cellular effects of GPR88 agonists in wild-type and GPR88 KO mice, highlighting the on-target nature of these compounds.
Table 1: Behavioral Effects of GPR88 Agonist RTI-13951-33
| Behavioral Paradigm | Wild-Type (WT) Mice | GPR88 Knockout (KO) Mice | Citation |
| Spontaneous Locomotor Activity | Dose-dependent decrease | No effect | [3] |
| Alcohol Self-Administration | Significant reduction in alcohol intake and seeking behavior | No effect on alcohol intake | [3] |
| Motor Coordination | Not explicitly reported for agonist, but KO mice show deficits | KO mice exhibit motor coordination deficits | [3][4] |
| Anxiety-Like Behavior | Not explicitly reported for agonist, but KO mice show reduced anxiety | KO mice display decreased anxiety-like behaviors in elevated plus maze and marble burying tests | [4][5] |
Table 2: Cellular and Molecular Effects of GPR88 Agonists
| Assay | Effect in Wild-Type (WT) Preparations | Effect in GPR88 Knockout (KO) Preparations | Citation |
| [³⁵S]GTPγS Binding (Striatal Membranes) | Agonist (e.g., RTI-122) stimulates binding, indicating G protein activation | No agonist-stimulated binding | [6][7] |
| cAMP Accumulation Assay | Agonists (e.g., RTI-13951-33, 2-PCCA) inhibit forskolin-stimulated cAMP production | No inhibition of cAMP production | [8] |
GPR88 Signaling and Agonist Validation Workflow
The following diagrams illustrate the GPR88 signaling pathway and the experimental workflow used to validate the on-target effects of GPR88 agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mice Lacking GPR88 Show Motor Deficit, Improved Spatial Learning, and Low Anxiety Reversed by Delta Opioid Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
GPR88 Agonists: A New Frontier in Alcohol Use Disorder Treatment Compared to Standard Therapies
For researchers, scientists, and drug development professionals, the quest for more effective treatments for Alcohol Use Disorder (AUD) is a continuous endeavor. A promising new target in this landscape is the G protein-coupled receptor 88 (GPR88), with preclinical data on agonists like RTI-13951-33 and RTI-122 showing potential to reduce alcohol consumption and seeking behaviors. This guide provides a comparative analysis of the efficacy of these emerging GPR88 agonists against established standard-of-care treatments for AUD, including naltrexone (B1662487), acamprosate (B196724), disulfiram (B1670777), and cognitive behavioral therapy (CBT).
Executive Summary
Current FDA-approved medications for AUD—naltrexone, acamprosate, and disulfiram—offer moderate efficacy in reducing relapse and promoting abstinence.[1][2] However, a significant portion of patients do not respond adequately to these treatments, highlighting the urgent need for novel therapeutic strategies.[1] GPR88, an orphan GPCR highly expressed in the striatum, a key brain region in reward and addiction, has emerged as a potential therapeutic target.[3][4] Preclinical studies on GPR88 agonists demonstrate a reduction in alcohol intake and motivation, suggesting a novel mechanism of action that could address the limitations of current therapies.[5][6] This guide synthesizes the available preclinical and clinical data to offer a comprehensive comparison.
Comparative Efficacy: GPR88 Agonists vs. Standard Treatments
The following tables summarize the quantitative data on the efficacy of GPR88 agonists from preclinical studies and the established clinical efficacy of standard AUD treatments. It is crucial to note that the GPR88 agonist data is derived from animal models, and direct translation to human efficacy is not yet established.
Table 1: Efficacy of GPR88 Agonists in Preclinical Models of Alcohol Use Disorder
| Compound | Model Organism | Key Efficacy Endpoints | Quantitative Results |
| RTI-13951-33 | Mouse | - Reduced voluntary alcohol drinking in intermittent-access-two-bottle-choice paradigm. - Decreased binge-like drinking in drinking-in-the-dark paradigm. - Reduced nose-pokes for alcohol in self-administration paradigm. - Decreased licks and bursts of licks for alcohol. | - Significantly reduced excessive alcohol drinking while leaving water intake unaffected.[7] - Effect was specific to GPR88, as it was absent in Gpr88 knockout mice.[5][7] - Reduced the expression of conditioned place preference for alcohol.[7] |
| RTI-122 | Mouse, Rat | - Reduced alcohol consumption in a two-bottle choice paradigm (mice). - Decreased alcohol self-administration (rats). - Reduced breakpoints in progressive ratio tasks. - Attenuated yohimbine-induced reinstatement of alcohol seeking. | - Effect on alcohol consumption was GPR88-specific, as it was absent in Gpr88 knockout mice.[6][8] - Did not affect sucrose (B13894) self-administration, indicating specificity for alcohol reward.[6][8] |
Table 2: Clinical Efficacy of Standard Pharmacotherapies for Alcohol Use Disorder
| Medication | Mechanism of Action | Key Efficacy Endpoints | Quantitative Results (Compared to Placebo) |
| Naltrexone | Opioid receptor antagonist | - Reduced risk of heavy drinking relapse. - Increased time to first heavy drinking day. - Reduced craving. | - Number Needed to Treat (NNT) to prevent return to heavy drinking: 12.[9] - NNT to prevent return to any drinking: 20.[9] - Meta-analyses show a significant reduction in relapse and heavy drinking rates.[10] |
| Acamprosate | NMDA receptor modulator | - Maintenance of abstinence. - Reduced risk of returning to any drinking. | - Reduces the risk of any drinking by 14% compared to placebo.[11][12] - Number Needed to Treat (NNT) to prevent one patient from returning to drinking: 9.[11] - Increases cumulative abstinence duration.[11] |
| Disulfiram | Aldehyde dehydrogenase inhibitor | - Aversive therapy to deter alcohol consumption. | - Supervised disulfiram has shown some effect on short-term abstinence and number of drinking days.[13][14] - In open-label studies, it is considered a safe and efficacious treatment.[13] |
Table 3: Efficacy of Cognitive Behavioral Therapy (CBT) for Alcohol Use Disorder
| Treatment | Key Efficacy Endpoints | Quantitative Results |
| Cognitive Behavioral Therapy (CBT) | - Reduced frequency and quantity of alcohol use. - Improved coping skills. | - Efficacious compared to no-treatment, placebo, and usual care.[15][16] - Effect sizes are in the small-to-moderate range.[16][17] - A digital CBT program showed a greater increase in days abstinent than clinician-delivered CBT.[18] |
Experimental Protocols
A detailed understanding of the methodologies used in these studies is critical for interpreting the data.
Preclinical GPR88 Agonist Studies (RTI-13951-33 & RTI-122):
-
Animals: C57BL/6J mice and Wistar rats were commonly used.[5][8] Gpr88 knockout mice were used to confirm target specificity.[5][8]
-
Intermittent-Access Two-Bottle Choice: This paradigm models voluntary alcohol consumption. Mice are given access to one bottle of alcohol (e.g., 20% v/v) and one bottle of water for a limited period on alternating days. The volume of each liquid consumed is measured to determine preference.
-
Drinking-in-the-Dark: This procedure models binge-like drinking. Mice are given access to a single bottle of alcohol for a short period (2-4 hours) during their dark cycle.
-
Operant Self-Administration: Rodents are trained to perform an action (e.g., nose-poke or lever press) to receive an alcohol reward. The number of responses is a measure of motivation to seek alcohol.
-
Progressive Ratio Task: This is a variation of the self-administration paradigm where the number of responses required to obtain a reward increases progressively. The "breakpoint" (the point at which the animal ceases to respond) is a measure of the motivational value of the reward.
-
Conditioned Place Preference (CPP): This paradigm assesses the rewarding properties of a substance. Animals are conditioned to associate a specific environment with the effects of alcohol. A preference for that environment in a drug-free state indicates the rewarding nature of the substance.
-
Yohimbine-Induced Reinstatement: This model assesses relapse behavior. After extinction of alcohol self-administration, the administration of a stressor (yohimbine) can reinstate alcohol-seeking behavior.
Clinical Trials for Standard Pharmacotherapies:
-
Study Design: Typically double-blind, placebo-controlled, randomized clinical trials.[19]
-
Participants: Individuals diagnosed with alcohol dependence or AUD according to DSM criteria.
-
Interventions: Standard doses of naltrexone (typically 50 mg/day), acamprosate (e.g., 1998 mg/day), or disulfiram (e.g., 250 mg/day) administered for a defined period (e.g., 12 weeks to a year).[14][19][20]
-
Outcome Measures: Primary outcomes often include time to first heavy drinking day, percentage of days abstinent, and rates of relapse to heavy drinking. Secondary outcomes can include craving scores and liver enzyme levels.
Signaling Pathways and Experimental Workflows
GPR88 Signaling Pathway
GPR88 is an orphan receptor, meaning its endogenous ligand is unknown.[3] However, studies have elucidated its primary signaling mechanism. GPR88 couples to Gαi/o proteins, which in turn inhibit adenylyl cyclase.[4][21] This inhibition leads to a reduction in intracellular cyclic AMP (cAMP) levels.[4] This pathway is thought to modulate the excitability of glutamatergic and GABAergic neurons.[3]
References
- 1. New Study Suggests a Potential Novel Drug Target for Alcoholism | RTI [rti.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Naltrexone efficacy in treating alcohol-use disorder in individuals with comorbid psychosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effectiveness of Acamprosate in the Treatment of Alcohol Dependence | AAFP [aafp.org]
- 12. Acamprosate for treatment of alcohol dependence: mechanisms, efficacy, and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disulfiram Efficacy in the Treatment of Alcohol Dependence: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The efficacy of disulfiram for the treatment of alcohol use disorder [crd.york.ac.uk]
- 15. Efficacy of Cognitive Behavioral Therapy for Alcohol and Other Drug Use Disorders: Is a One-Size-Fits-All Approach Appropriate? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. [PDF] Efficacy of Cognitive Behavioral Therapy for Alcohol and Other Drug Use Disorders: Is a One-Size-Fits-All Approach Appropriate? | Semantic Scholar [semanticscholar.org]
- 18. Yale Study: Digital Cognitive Behavioral Therapy Program Found More Effective Than Clinician-Delivered Therapy at Reducing Alcohol Use in a Clinical Trial | Yale School of Medicine [medicine.yale.edu]
- 19. tandfonline.com [tandfonline.com]
- 20. samhsa.gov [samhsa.gov]
- 21. researchgate.net [researchgate.net]
GPR88 Agonist 3 vs. Lead Compound: A Comparative In Vivo Efficacy Guide
This guide provides a detailed comparison of the in vivo efficacy of an optimized GPR88 agonist, RTI-122, and its lead compound, RTI-13951-33. The G protein-coupled receptor 88 (GPR88) is an orphan receptor highly expressed in the striatum, a key region of the brain involved in motor control, cognition, and reward.[1][2][3] Its strategic location makes it a promising therapeutic target for central nervous system disorders, including addiction.[4][5] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GPR88 agonists.
Quantitative Data Presentation
The following table summarizes the in vivo efficacy and in vitro potency of RTI-122 compared to its lead compound, RTI-13951-33. The primary in vivo model highlighted is the "drinking-in-the-dark" paradigm, which assesses binge-like alcohol consumption in mice.[6][7]
| Compound | In Vivo Model | Dose | Effect on Alcohol Intake | In Vitro Potency (cAMP EC50) | In Vitro Potency ([35S]GTPγS EC50) |
| RTI-13951-33 (Lead Compound) | Drinking-in-the-Dark (Mice) | 30 mg/kg (i.p.) | Significant reduction | ~65 nM | 65 nM |
| RTI-122 (Optimized Agonist) | Drinking-in-the-Dark (Mice) | 10 mg/kg (i.p.) | More effective reduction than lead | 11 nM | 12 nM |
Data compiled from multiple sources.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key in vivo and in vitro experiments cited.
In Vivo: Drinking-in-the-Dark (DID) Paradigm
This protocol is adapted from studies evaluating the effect of GPR88 agonists on alcohol consumption.[6]
-
Animals: Male C57BL/6J mice are single-housed with ad libitum access to food and water.
-
Habituation: For two weeks, mice are subjected to the DID procedure. Drinking sessions are conducted for 2 hours each day for three consecutive days, and for 4 hours on the fourth day. During these sessions, mice have access to one bottle of tap water and one bottle of 20% (v/v) ethanol (B145695).
-
Drug Administration: On the test day, mice are administered either vehicle, RTI-13951-33 (30 mg/kg, i.p.), or RTI-122 (10 mg/kg, i.p.) 30 minutes before the start of the 4-hour drinking session.
-
Data Collection: The amount of ethanol and water consumed is measured by weighing the bottles before and after the session.
-
Statistical Analysis: Data are analyzed using a one-way ANOVA to determine the statistical significance of the reduction in alcohol intake.
In Vitro: cAMP Functional Assay
This assay determines the functional activity of GPR88 agonists by measuring the inhibition of adenylyl cyclase.[8]
-
Cell Culture: HEK293 cells are stably transfected with a plasmid encoding human GPR88.
-
Assay Procedure:
-
Cells are harvested and seeded into 384-well plates.
-
Cells are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound (RTI-13951-33 or RTI-122).
-
The reaction is incubated for 30 minutes at room temperature.
-
A lysis buffer containing a europium-labeled anti-cAMP antibody and a dye-labeled cAMP tracer is added.
-
After incubation, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured. The signal is inversely proportional to the intracellular cAMP concentration.
-
In Vitro: [35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by the GPR88 agonist.[8]
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing human GPR88 or from mouse striatal tissue.
-
Assay Procedure:
-
Membranes are incubated with varying concentrations of the GPR88 agonist in the presence of GDP and [35S]GTPγS.
-
The reaction is incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by liquid scintillation counting.
-
Visualizations
GPR88 Signaling Pathway
GPR88 couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase (AC) and a subsequent reduction in intracellular cAMP levels.[2][9] This inhibitory action is believed to modulate neuronal excitability.
Caption: GPR88 agonist activation of the Gαi/o signaling cascade.
Experimental Workflow: In Vivo Efficacy Testing
The workflow for assessing the in vivo efficacy of GPR88 agonists in the drinking-in-the-dark model involves several key steps from animal habituation to data analysis.
Caption: Workflow for the drinking-in-the-dark in vivo experiment.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951-33: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling GPR88 agonist 3
Personal Protective Equipment (PPE)
Appropriate PPE is essential to ensure personal safety when handling GPR88 agonist 3. A risk assessment should be conducted to determine the specific requirements for your experimental setup.[1][3]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where chemicals are handled to protect from splashes.[1] A face shield may be required for procedures with a high risk of splashing.[1][3][4] |
| Hand Protection | Disposable Nitrile Gloves | Wear two pairs of chemotherapy-grade gloves when handling the solid compound or concentrated solutions.[1][3] Inspect gloves for tears or punctures before use and change them frequently.[1] |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat should be worn to protect skin and clothing from contamination.[1] For procedures with a higher risk of splashes, a disposable gown made of a resistant material is recommended.[1][3] |
| Respiratory Protection | Not generally required | Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[1] If weighing the solid compound outside of a fume hood, a respirator may be necessary based on your institution's safety assessment.[1] |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are mandatory in any laboratory setting. |
Operational Plan: Safe Handling Protocol
A systematic approach is essential to minimize exposure risk. The following workflow outlines the key steps for safely handling this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep a detailed inventory of the compound, including the date received, amount, and dates of use.[1]
2. Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Before weighing the solid compound, ensure the balance is clean and placed in a draft-shielded area within the fume hood.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.[1]
-
Prepare a stock solution by dissolving the compound in a suitable solvent, such as DMSO.[1]
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.[1]
3. Experimental Use:
-
When performing experiments, wear the appropriate PPE at all times.
-
Conduct all procedures that may generate aerosols or involve heating in a chemical fume hood.
-
After handling the compound, wash your hands thoroughly with soap and water.
-
Decontaminate all work surfaces and equipment after use.
Disposal Plan
All disposable PPE and contaminated materials must be treated as hazardous waste.[2]
-
Waste Segregation : All materials that have come into contact with this compound, including gloves, gowns, vials, pipette tips, and cleaning materials, should be placed in a designated, sealed, and clearly labeled hazardous waste container.[2][5]
-
Liquid Waste : Unused or expired solutions of this compound should be collected in a designated hazardous waste container. Do not dispose of this material down the drain.[2] Chemical inactivation through methods like hydrolysis with a strong base may be a possibility, but you must consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[5]
-
Solid Waste : Contaminated solid waste should be placed in a designated hazardous waste container labeled "Hazardous Waste - Pharmaceutical" or as required by your institution.[5]
-
Disposal Protocol : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][6][7]
Quantitative Data
The following table summarizes the in vitro potencies of this compound and other representative GPR88 agonists.
| Compound | Assay Type | Cell Line | EC50 (nM) |
| This compound (compound 20) | cAMP Functional Assay | - | 204[8] |
| (1R,2R)-2-PCCA | cAMP Functional Assay | HEK293 | 3.1[9] |
| RTI-13951-33 | cAMP Functional Assay | - | 25[8][9] |
| RTI-122 | cAMP Functional Assay | - | 11[8] |
| GPR88 agonist 2 (compound 53) | cAMP Functional Assay | - | 14,000[8][10] |
| BI-9508 | Gi1 BRET Assay | hGPR88-HEK293 | 47[11] |
Experimental Protocols
cAMP Functional Assay
This assay is a cornerstone for determining the functional activity of GPR88 agonists, as the receptor is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[9]
Methodology:
-
Cell Culture : CHO-K1 or HEK293 cells stably expressing human GPR88 are cultured to confluence in appropriate media.[12]
-
Assay Preparation : Cells are harvested and seeded into 384-well plates.[12]
-
Compound Addition : Cells are stimulated with a known adenylyl cyclase activator, such as forskolin, in the presence of varying concentrations of the test compound (this compound).[9] The reaction typically includes a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[12]
-
Incubation : The reaction is incubated at room temperature for a specified time (e.g., 30 minutes).[9]
-
Detection : Lysis buffer containing a europium-labeled anti-cAMP antibody and a dye-labeled cAMP tracer is added. Intracellular cAMP levels are measured using a detection kit, such as a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[9][12]
-
Data Analysis : The signal is inversely proportional to the intracellular cAMP concentration.[9] Data is plotted as the percentage of response versus the log concentration of this compound to determine the EC50 value.
Visualizations
Caption: GPR88 signaling pathway upon agonist binding.
Caption: Workflow for safely handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. discover.westlab.com [discover.westlab.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
